molecular formula C10H9BrN2O2S B2931000 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide CAS No. 1055195-78-2

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Cat. No.: B2931000
CAS No.: 1055195-78-2
M. Wt: 301.16
InChI Key: OTYBHGPYYHKGRH-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBHGPYYHKGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, physicochemical properties, and potential biological activities. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for future research and development.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the modulation of a compound's physicochemical and pharmacological properties to enhance its therapeutic efficacy.[3] The introduction of a nitrophenyl group to the thiazole scaffold, as seen in the topic compound, is a common strategy in drug design to explore and enhance biological activity.[4]

This guide focuses on the hydrobromide salt of 2-Methyl-4-(3-nitro-phenyl)-thiazole. The formation of a hydrobromide salt is a standard practice in pharmaceutical development to improve the solubility, stability, and bioavailability of a parent compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central thiazole ring substituted with a methyl group at the 2-position and a 3-nitrophenyl group at the 4-position. The hydrobromide salt is formed by the protonation of the thiazole nitrogen atom.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methyl-4-(3-nitro-phenyl)-thiazole and its hydrobromide salt, based on data from analogous compounds and computational models.

PropertyPredicted Value for Free BasePredicted Value for Hydrobromide SaltRationale/Supporting Evidence
Molecular Formula C10H8N2O2SC10H9BrN2O2SBased on chemical structure.
Molecular Weight 220.25 g/mol 301.16 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow solidCrystalline solidThiazole derivatives are often colored solids.[5]
Melting Point (°C) 150-170>200 (with decomposition)Salt formation generally increases the melting point.
Solubility Sparingly soluble in water; soluble in organic solvents (DMSO, DMF, alcohols)More soluble in water and polar protic solvents than the free baseProtonation increases polarity and aqueous solubility.[6]
pKa (of conjugate acid) 2.0 - 3.0Not ApplicableThe thiazole ring is weakly basic.
LogP 2.5 - 3.5Lower than the free baseIncreased polarity of the salt form reduces the partition coefficient.

Synthesis and Purification

The synthesis of this compound is a two-step process involving the Hantzsch thiazole synthesis to form the free base, followed by salt formation with hydrobromic acid.

Step 1: Synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole (Free Base)

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Hantzsch Thiazole Synthesis reactant1 3-Nitro-phenacyl bromide (α-haloketone) intermediate Intermediate reactant1->intermediate reactant2 Thioacetamide (thioamide) reactant2->intermediate product 2-Methyl-4-(3-nitro-phenyl)-thiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of the thiazole core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-phenacyl bromide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Thioamide: Add thioacetamide (1.0 - 1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as sodium bicarbonate solution, which may cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-4-(3-nitro-phenyl)-thiazole.

Step 2: Formation of the Hydrobromide Salt

The hydrobromide salt is prepared by reacting the synthesized free base with hydrobromic acid.

Reaction Scheme:

Salt Formation free_base 2-Methyl-4-(3-nitro-phenyl)-thiazole salt 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide free_base->salt hbr Hydrobromic Acid (HBr) hbr->salt

Caption: Protonation to form the hydrobromide salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 2-Methyl-4-(3-nitro-phenyl)-thiazole in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Acidification: Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise to the solution while stirring.

  • Precipitation: The hydrobromide salt will precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to remove any residual acid.

  • Drying: Dry the final product, this compound, under vacuum.

Spectroscopic and Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques. The following are the expected characterization data based on analogous structures found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the hydrobromide salt in a solvent like DMSO-d₆ is expected to show characteristic signals. The proton on the thiazole ring (C5-H) will likely appear as a singlet downfield. The aromatic protons of the 3-nitrophenyl group will exhibit a complex splitting pattern in the aromatic region. The methyl protons at the C2 position will appear as a singlet, likely shifted slightly downfield compared to the free base due to the protonation of the thiazole ring. The acidic N-H proton may appear as a broad singlet.[7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbons of the thiazole ring will appear in the characteristic region for this heterocycle. The carbons of the nitrophenyl ring and the methyl carbon will also be identifiable.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ for the thiazolium N-H.

  • C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the thiazole and phenyl rings.[9]

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode is appropriate. The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, corresponding to the protonated form of 2-Methyl-4-(3-nitro-phenyl)-thiazole.[10][11]

Potential Biological Activities and Applications

Thiazole derivatives are known to exhibit a wide range of biological activities.[2] The presence of the nitrophenyl moiety in this compound suggests potential for several therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives.[12][13] The incorporation of a nitro group can enhance this activity. It is hypothesized that this compound may exhibit inhibitory activity against various bacterial and fungal strains.[14] The proposed mechanism could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anticancer Activity

Thiazole-containing compounds have shown significant promise as anticancer agents.[4][15] The nitroaromatic group can contribute to cytotoxic effects against cancer cell lines.[16] Potential mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA synthesis.[15][17] Further in-vitro studies on various cancer cell lines are warranted to explore the cytotoxic potential of this compound.

Enzyme Inhibition

Derivatives of 4-(3-nitrophenyl)thiazole have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[18][19] This suggests that this compound could be a lead compound for the development of novel MAO inhibitors.

In Silico ADME-Tox Profile

Computational (in silico) studies of similar thiazole derivatives suggest that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating good potential for oral bioavailability.[20][21] However, toxicological assessments are crucial to determine the safety profile of the compound.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in the field of drug discovery. The well-established Hantzsch synthesis provides a reliable route for its preparation, and its hydrobromide salt form offers advantages in terms of handling and formulation. Based on the biological activities of structurally related compounds, this molecule warrants screening for antimicrobial, anticancer, and enzyme inhibitory activities.

Future research should focus on the experimental validation of the predicted physicochemical properties and a thorough in-vitro and in-vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methyl and nitrophenyl substituents, could lead to the discovery of more potent and selective therapeutic agents.

References

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An In-depth Technical Guide to 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide: Molecular Characteristics, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, a compound of interest in medicinal chemistry and drug discovery. The document details its molecular formula and weight, offers insights into its synthesis, and provides a framework for its spectroscopic characterization.

Core Molecular Attributes

This compound is the salt form of the parent compound, 2-Methyl-4-(3-nitro-phenyl)-thiazole. The addition of hydrobromic acid enhances the compound's solubility in aqueous solutions, a critical property for many pharmaceutical applications.

Molecular Formula and Weight

The fundamental properties of the parent molecule and its hydrobromide salt are summarized below. The data for the parent molecule, 2-Methyl-4-(3-nitro-phenyl)-thiazole, is based on its isomer, 2-methyl-4-(4-nitrophenyl)thiazole, which shares the same molecular formula and weight. The characteristics of the hydrobromide salt are calculated based on the addition of hydrogen bromide (HBr).

Property2-Methyl-4-(3-nitro-phenyl)-thiazoleThis compound
Molecular Formula C10H8N2O2SC10H9BrN2O2S
Molecular Weight 220.25 g/mol [][2]301.16 g/mol
Chemical Structure

The chemical structure of the parent thiazole derivative is crucial for understanding its reactivity and biological interactions.

G cluster_thiazole Thiazole Ring cluster_phenyl 3-Nitrophenyl Group N1 N C5 C N1->C5 C2 C C2->N1 C2_Me CH3 C2->C2_Me C4 C C4->C2 C1_p C C4->C1_p S1 S C5->S1 S1->C4 C2_p C C1_p->C2_p C3_p C C2_p->C3_p C4_p C C3_p->C4_p N_nitro N C3_p->N_nitro C5_p C C4_p->C5_p C6_p C C5_p->C6_p C6_p->C1_p O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Figure 1: Chemical structure of 2-Methyl-4-(3-nitro-phenyl)-thiazole.

Synthesis and Experimental Protocols

The synthesis of 4-aryl-thiazole derivatives typically follows established synthetic routes, most notably the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone.

General Synthesis Workflow

The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole can be conceptualized through the following workflow.

G thioacetamide Thioacetamide cyclization Cyclization (Hantzsch Synthesis) thioacetamide->cyclization haloketone 2-Bromo-1-(3-nitrophenyl)ethan-1-one haloketone->cyclization product 2-Methyl-4-(3-nitro-phenyl)-thiazole cyclization->product salt_formation Salt Formation (with HBr) product->salt_formation final_product 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide salt_formation->final_product

Figure 2: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

The following is a generalized protocol for the synthesis of the parent compound, which can then be converted to its hydrobromide salt.

  • Reaction Setup: In a round-bottom flask, dissolve thioacetamide and 2-bromo-1-(3-nitrophenyl)ethan-1-one in a suitable solvent such as ethanol or acetone.

  • Cyclization: The mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration to remove any precipitate and washing with a sodium carbonate solution to neutralize any excess acid.[3] The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol.[3]

  • Salt Formation: To obtain the hydrobromide salt, the purified 2-Methyl-4-(3-nitro-phenyl)-thiazole is dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen bromide in a non-aqueous solvent. The resulting precipitate is the hydrobromide salt, which can be collected by filtration and dried.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the proton on the thiazole ring, and the methyl group. The aromatic protons will typically appear as multiplets in the range of 7-8.5 ppm.[4] The thiazole proton signal is expected as a singlet, and the methyl protons will also present as a singlet at a higher field.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the thiazole and nitrophenyl rings, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • C=N stretching of the thiazole ring.

  • N-O stretching of the nitro group.

  • C-H stretching of the aromatic and methyl groups.

  • C-S stretching of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the 2-Methyl-4-(3-nitro-phenyl)-thiazole cation.

Applications and Future Directions

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The presence of the nitrophenyl group can further modulate the biological activity of the molecule. Derivatives of 4-(3-nitrophenyl)thiazole have been investigated as potential inhibitors of human monoamine oxidase (hMAO), which are targets for the treatment of neurodegenerative disorders.[4][6]

Further research on this compound could involve:

  • In-depth Biological Screening: Evaluating its activity against a wide range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effects at a molecular level.

Conclusion

This technical guide has provided a detailed overview of the molecular properties, synthesis, and characterization of this compound. The information presented serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, providing a solid foundation for further investigation and application of this promising compound.

References

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Structure-Activity Relationship of 3-Nitro-Phenyl Thiazole Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, highly potent subclass: 3-nitro-phenyl thiazole derivatives. The inclusion of a nitro group at the meta-position of the phenyl ring is a critical pharmacophoric feature that confers and significantly enhances a range of therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[4][5][6][7] This document provides an in-depth exploration of the structure-activity relationships (SAR) for this scaffold, synthesizes key findings from authoritative research, details essential experimental protocols, and offers insights into the rational design of next-generation therapeutic agents based on this privileged framework.

Introduction: The Significance of the 3-Nitro-Phenyl Thiazole Scaffold

Thiazole-containing compounds are integral to both natural products and synthetic drugs, valued for their diverse pharmacological profiles which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][8][9] The amphiphilic nature of the thiazole ring, possessing both lipophilic and hydrophilic characteristics, contributes to favorable pharmacokinetic properties.[1]

The focus of this guide, the 3-nitro-phenyl thiazole core, has emerged as a particularly promising scaffold. The strong electron-withdrawing nature of the nitro group (NO₂) at the meta-position of the phenyl ring profoundly influences the electronic distribution of the entire molecule. This modification has been shown to be a key determinant for potent biological activity across multiple therapeutic areas.[5][10] For instance, this specific structural motif is crucial for achieving selective inhibition of human monoamine oxidase-B (hMAO-B), a key target in neurodegenerative diseases, and for conferring potent cytotoxicity against aggressive cancer cell lines.[4][5][6] Understanding the intricate relationships between structural modifications and biological outcomes is paramount for leveraging this scaffold to its full therapeutic potential.

General Synthesis Pathway

The most common and efficient method for synthesizing the 4-(3-nitrophenyl)thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. For this specific scaffold, the reaction typically proceeds between 2-bromo-3′-nitroacetophenone and a substituted thiosemicarbazide or thioamide.

The general workflow is outlined below:

Hantzsch Thiazole Synthesis Workflow start Starting Materials thiosemicarbazide Substituted Thiosemicarbazide/Thioamide start->thiosemicarbazide haloketone 2-bromo-3'-nitroacetophenone start->haloketone condensation Condensation Reaction (e.g., with Aldehyde/Ketone) thiosemicarbazide->condensation cyclization Hantzsch Cyclization (Reflux in Ethanol) haloketone->cyclization thiosemicarbazone Thiosemicarbazone Intermediate condensation->thiosemicarbazone thiosemicarbazone->cyclization product Final Product: 3-Nitro-Phenyl Thiazole Derivative cyclization->product

Caption: Key modification points and their general impact on biological activity.

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents, particularly through the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [5][11]

  • The Primacy of the 3-Nitro Group: The 3-nitrophenylthiazolyl moiety is a powerful driver of cytotoxic activity. In a study evaluating activity against the MDA-MB-231 (triple-negative breast cancer) cell line, the 3-nitro derivative (4d ) exhibited an IC₅₀ value of 1.21 µM, which is nearly identical to the reference drug sorafenib (IC₅₀ = 1.18 µM). [5]Replacing the 3-nitro group with other substituents, such as 4-chloro or 4-bromo, retained good activity but did not surpass the potency of the 3-nitro analog. [5]* Mechanism of Action: The anticancer effect is strongly linked to the inhibition of VEGFR-2, a critical kinase in tumor angiogenesis. The 3-nitrophenylthiazolyl derivative 4d demonstrated potent VEGFR-2 inhibitory activity, which correlates with its cytotoxicity. [5]This inhibition disrupts downstream signaling required for the formation of new blood vessels that supply tumors.

  • Substituent Effects: While the 3-nitro group is paramount, substitutions on other parts of the molecule can fine-tune activity. Electron-withdrawing groups, in general, tend to enhance cytotoxic response. [8][10]

VEGFR-2 Inhibition Pathway ligand VEGF Ligand receptor VEGFR-2 ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer inhibitor 3-Nitro-Phenyl Thiazole Derivative inhibitor->dimer INHIBITS pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) dimer->pathway response Cellular Responses: - Proliferation - Migration - Survival pathway->response angiogenesis Angiogenesis (Tumor Blood Vessel Growth) response->angiogenesis

Caption: Simplified pathway showing VEGFR-2 inhibition by 3-nitro-phenyl thiazole derivatives.

Antimicrobial Activity

The thiazole core is a well-established antimicrobial scaffold, and the addition of a nitro group can significantly enhance this property. [3][9][12]

  • Role of the Nitro Group: The nitro group itself is suggested to be the chemical structure responsible for excellent antibacterial activity, particularly against anaerobic bacteria. [7]Nitrothiazole derivatives have been shown to be bactericidal, with efficacy comparable to or better than standard antibiotics like ampicillin and tetracycline against certain strains. [7]* Broad Spectrum Potential: Studies show activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. [10]* SAR Insights: SAR analysis of pyrazolyl–thiazole derivatives revealed that electron-withdrawing groups, specifically the 3-nitro substituent, led to the highest antibacterial activity against Bacillus subtilis and Bacillus megaterium. [10]This highlights a consistent principle where the electron-deficient nature of the 3-nitrophenyl ring enhances interaction with microbial targets.

hMAO-B Inhibition for Neurodegenerative Disorders

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B). [4][6]This is a critical target for treating neurodegenerative disorders like Parkinson's disease.

  • Essential Pharmacophore: The research clearly demonstrates that the hydrazothiazole nucleus bearing a phenyl ring at C4, functionalized at the meta position with a nitro group, is a vital pharmacophoric feature for selective hMAO-B inhibition. [4][6]* Impact of Hydrazone Substituents: The nature of the substituent attached to the hydrazone moiety is crucial for tuning potency and selectivity. Different (hetero)aromatic substituents have been explored to establish robust SAR, allowing for the optimization of the lead compounds. [4][6]* Multi-Target Potential: The most potent hMAO-B inhibitors from these series also exhibit antioxidant properties, which is highly beneficial for treating multifactorial neurodegenerative diseases where oxidative stress plays a significant role. [4]

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Thiazole Derivatives
Compound IDR-Group on Phenyl Ring (at C4 of Thiazole)Target Cell LineIC₅₀ (µM)Reference
4d 3-NO₂MDA-MB-2311.21[5]
4b 4-ClMDA-MB-2313.52[5]
4c 4-BrMDA-MB-2314.89[5]
4e 3-OCH₃MDA-MB-231>50[5]
Sorafenib (Reference Drug)MDA-MB-2311.18[5]
Table 2: Antimicrobial Activity of Selected Pyrazolyl–Thiazole Derivatives
Compound IDR-Group on Phenyl Ring (at C5 of Thiazole)Bacterial StrainZone of Inhibition (mm)Reference
7c 3-NO₂Bacillus subtilis16[10]
7c 3-NO₂Bacillus megaterium16[10]
7d 4-ClBacillus subtilis16[10]
7g 4-FEscherichia coli15[10]
Penicillin (Reference Drug)Bacillus subtilis18[10]

Key Experimental Protocols

General Protocol: Synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone Derivatives

This protocol is adapted from the Hantzsch synthesis method described for this class of compounds. [4][10] Objective: To synthesize a target 3-nitro-phenyl thiazole derivative via a two-step process.

Step 1: Synthesis of Thiosemicarbazone Intermediate

  • Dissolve 10 mmol of a selected (hetero)aromatic aldehyde or ketone in 50 mL of ethanol.

  • Add 10 mmol of thiosemicarbazide to the solution.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Cyclization to form the Thiazole Ring

  • Suspend 5 mmol of the thiosemicarbazone intermediate from Step 1 in 50 mL of absolute ethanol.

  • Add an equimolar amount (5 mmol) of 2-bromo-3′-nitroacetophenone to the suspension.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture. The product will typically precipitate from the solution.

  • Filter the solid product, wash thoroughly with ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the purified 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines. [5][11] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-nitro-phenyl thiazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sorafenib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 3-nitro-phenyl thiazole scaffold is unequivocally a privileged structure in modern medicinal chemistry. The SAR data consistently demonstrate that the 3-nitro group is a powerful determinant of biological activity, conferring high potency for anticancer, antimicrobial, and hMAO-B inhibitory effects. The synthetic accessibility of these derivatives through methods like the Hantzsch reaction allows for extensive derivatization and optimization.

Future research in this area should focus on:

  • Pharmacokinetic Optimization: While potency is high, future work should address properties like solubility, metabolic stability, and oral bioavailability to advance these compounds toward clinical development.

  • Exploring Novel Targets: The demonstrated efficacy against diverse targets suggests this scaffold could be adapted to inhibit other enzymes or receptors implicated in disease.

  • Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies are necessary to ensure the safety and selectivity of the most promising lead compounds.

  • Multi-Target Drug Design: Given the activity across different therapeutic areas, there is a clear opportunity to design multi-target agents, for example, compounds with both anticancer and anti-inflammatory properties, which could be highly effective in the tumor microenvironment.

By building upon the robust SAR foundation detailed in this guide, researchers and drug development professionals can rationally design and synthesize novel 3-nitro-phenyl thiazole derivatives with enhanced efficacy and improved drug-like properties.

References

  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kamal, A., et al. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate.
  • Bondock, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Source not explicitly provided].
  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de Paula, M., et al. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Source not explicitly provided].
  • More, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Soundar, N. K. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Al-Azzawi, A. M., & Al-Obaidi, A. A. M. (n.d.). The methodical approach to synthesizing thiazole derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, C. S., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. PubMed. Available at: [Link]

  • Al-Juboori, A. A. A., & Al-Masoudi, W. A. (2015). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2025). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. [Source not explicitly provided].
  • Mierkis, K., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Source not explicitly provided]. Available at: [Link]

  • Mohammed, S. I., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Source not explicitly provided].
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kumar, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Asim, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Source not explicitly provided]. Available at: [Link]

  • Yadav, P., et al. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. [Source not explicitly provided].
  • Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research.

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Physical and Chemical Characteristics of Thiazole Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical and chemical characteristics of thiazole hydrobromide salts, designed for researchers in medicinal chemistry and solid-state pharmaceutical development.

Executive Summary

Thiazole hydrobromide salts represent a critical subclass of heterocyclic ammonium systems, widely utilized to modulate the solubility, crystallinity, and bioavailability of thiazole-containing Active Pharmaceutical Ingredients (APIs). Unlike their hydrochloride counterparts, which often suffer from excessive hygroscopicity or the formation of unstable hydrates, hydrobromide (HBr) salts frequently offer superior thermal stability and distinct polymorphic landscapes. This guide explores the structural causality behind these properties, focusing on the thiazolium cation’s unique chalcogen bonding capabilities and the specific solid-state interactions that define their utility in drug development.

The Thiazolium Scaffold: Electronic & Structural Fundamentals

The core of the thiazole hydrobromide salt is the thiazolium cation , formed via protonation or alkylation at the N3 position.[1]

Electronic Distribution & Aromaticity

Upon protonation, the thiazole ring retains its 6


-electron aromaticity, but the positive charge is not localized solely on the nitrogen.
  • Resonance Stabilization: The positive charge is delocalized across the N3-C2-S1 triad.[1] This delocalization renders the C2-proton highly acidic (pKa ~18-20 for the C2-H in thiazolium salts, compared to ~29 in neutral thiazole), making it a site for ylide formation (relevant in organocatalysis like the Stetter reaction).

  • Chalcogen Bonding (The "S...X" Interaction): A critical but often overlooked feature is the

    
    -hole  on the sulfur atom.[1] In thiazolium salts, the sulfur atom acts as a Lewis acid (chalcogen bond donor), forming strong, directional non-covalent interactions with the bromide anion (Lewis base).
    
The "Heavy Atom" Effect in Salt Selection

Why choose HBr over HCl?

Feature Hydrochloride (HCl) Hydrobromide (HBr) Mechanistic Rationale
Ionic Radius 1.81 Å (Cl⁻) 1.96 Å (Br⁻) Larger anion reduces lattice energy density, often leading to different packing motifs.
Hygroscopicity High Moderate/Low Lower charge density of Br⁻ reduces the enthalpy of hydration, often resulting in less hygroscopic solids.

| Polarizability | Lower | Higher | Br⁻ is a "softer" base, forming more covalent-like interactions with the "soft" thiazolium cation. |

Synthesis & Formation Protocols

The formation of thiazole hydrobromide salts generally proceeds via two primary pathways: Direct Protonation (for simple salts) or Hantzsch Cyclization (for de novo synthesis).[1]

Pathway A: Direct Protonation ( anhydrous conditions)

This method is preferred for converting a free base thiazole API into its salt form to avoid hydrolysis of sensitive side chains.[1]

  • Reagents: Thiazole derivative, HBr (33% in AcOH or 48% aq.), Diethyl ether/Ethanol.[1]

  • Protocol:

    • Dissolve the thiazole free base in anhydrous ethanol or diethyl ether.

    • Cool to 0–5°C under inert atmosphere (

      
      ).
      
    • Add HBr solution dropwise (1.05 equivalents). Note: Excess acid can lead to perbromide formation.[1]

    • Precipitate forms immediately. Age the slurry for 1 hour at 0°C to maximize crystallinity.

    • Filter and wash with cold ether.

Pathway B: Hantzsch Thiazole Synthesis (In-situ Salt Formation)

This is the standard route for synthesizing thiazole HBr salts from non-cyclic precursors.[1]

  • Mechanism: Condensation of an

    
    -haloketone (specifically 
    
    
    
    -bromo ketones) with a thioamide.
  • Reaction:

    
    
    
  • Key Advantage: The bromide counterion is native to the starting material (

    
    -bromo ketone), yielding the HBr salt directly without an ion-exchange step.
    
Visualization of Synthesis Pathways

ThiazoleSynthesis Start1 Thiazole Free Base Process1 Direct Protonation (HBr/AcOH) Start1->Process1 Exothermic Start2 Thioamide + alpha-Bromo Ketone Process2 Hantzsch Cyclization (Reflux/EtOH) Start2->Process2 Product Thiazole Hydrobromide Salt (Crystalline) Process1->Product Precipitation Inter Intermediate Hydroxy-thiazoline Process2->Inter S-Alkylation Inter->Product Dehydration (-H2O)

Figure 1: Dual pathways for Thiazole Hydrobromide synthesis. Pathway B (Hantzsch) is atom-economical as the Br atom is retained from the starting material.

Solid-State Characterization & Crystal Physics

Crystal Packing: The Chalcogen Bond

In thiazole HBr salts, the crystal lattice is stabilized not just by ionic forces and hydrogen bonds (


), but significantly by chalcogen bonds (

)
.
  • Observation: X-ray diffraction studies of thiazolium salts often reveal

    
     distances (approx.[1] 3.4–3.5 Å) that are shorter than the sum of the van der Waals radii.
    
  • Implication: This directional interaction restricts the rotation of the anion, leading to higher melting points and greater lattice energy compared to salts where this interaction is absent.

Thermal Properties
  • Melting Point: Thiazole HBr salts typically exhibit sharp melting endotherms, often

    
    C (e.g., Thiamine HBr hemihydrate decomposes ~250^\circ$C).[1]
    
  • Thermal Stability: Generally superior to HCl salts, which can lose HCl gas at lower temperatures.[1] HBr is less volatile, maintaining stoichiometry during drying processes.

Hygroscopicity Profile

While thiazole salts are polar, the HBr salts are frequently less hygroscopic than HCl salts.[1]

  • Case Study (Cabozantinib): The HBr salt of Cabozantinib showed no significant water uptake in DVS (Dynamic Vapor Sorption) studies, whereas HCl salts of similar heterocycles often deliquesce.[1]

  • Hydrate Formation: Thiazole HBr salts have a propensity to form stable stoichiometric hydrates (e.g., Hemihydrates) rather than variable non-stoichiometric channel hydrates.[1]

Spectroscopic Signatures

Identification of the salt form requires specific marker bands in IR and shifts in NMR.

Infrared Spectroscopy (FT-IR)
Vibration ModeFrequency (

)
Description

Stretch
2800 – 3100Broad, strong band characteristic of ammonium salts. Often overlaps with C-H.

Stretch
1580 – 1620Shifted to higher frequencies compared to the free base due to increased double-bond character upon protonation.[1]
Thiazole Ring Breathing ~1480 & ~1380Characteristic skeletal vibrations of the 5-membered ring.[1]
Anion Interaction Far IR (<400)

vibration modes (specialized detection).[1]
Nuclear Magnetic Resonance ( -NMR)
  • C2-Proton Shift: The most diagnostic signal. In the free base, the C2-H appears ~8.8–9.0 ppm. In the hydrobromide salt , this proton is significantly deshielded, shifting downfield to 9.5–10.2 ppm due to the positive charge on the adjacent nitrogen.[1]

  • N-H Proton: In DMSO-

    
    , the 
    
    
    
    proton often appears as a broad singlet between 10.0–12.0 ppm, exchangeable with
    
    
    .

Experimental Protocol: Solubility & Stability Testing

To validate the suitability of a thiazole HBr salt for development, the following workflow is recommended.

Diagram: Characterization Workflow

Characterization Sample Thiazole HBr Salt (Candidate) Step1 1. Solid State Analysis (PXRD, DSC, TGA) Sample->Step1 Step2 2. Hygroscopicity (DVS at 25°C) Step1->Step2 Step3 3. Solubility Profiling (pH 1.2, 4.5, 6.8) Step2->Step3 Decision Decision Gate Step3->Decision Outcome1 Proceed: Stable Anhydrate Decision->Outcome1 < 2% mass gain Outcome2 Caution: Stable Hydrate Decision->Outcome2 Stoichiometric step Outcome3 Reject: Deliquescent Decision->Outcome3 > 5% mass gain

Figure 2: Standardized workflow for evaluating the physical stability of thiazole salts.

Solubility Protocol
  • Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8.

  • Equilibrium: Add excess salt to 5 mL of media. Shake at 37°C for 24 hours.

  • Analysis: Filter (0.45

    
    m) and analyze via HPLC.
    
  • Common Ion Effect: Crucial Check—Test solubility in 0.1 M NaBr. A significant drop in solubility compared to water indicates a strong common ion effect, which may impact in vivo dissolution if the patient has high halide intake (though less relevant for Br than Cl).

References

  • Thiamine Hydrobromide Hemihydrate Properties. PubChem. National Library of Medicine. Available at: [Link]

  • Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design. American Chemical Society.[2] Available at: [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids. CrystEngComm. Royal Society of Chemistry. Available at: [Link]

  • Investigation of Solubility and Dissolution of Salt Forms. Journal of Pharmaceutical Sciences. PubMed.[3] Available at: [Link]

  • Thiazole Synthesis and Reactions. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: History, Synthesis, and Medicinal Chemistry of 2-Methyl-4-(3-nitro-phenyl)-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the 2-Methyl-4-(3-nitro-phenyl)-thiazole scaffold (CAS 39541-91-8), a critical building block in modern medicinal chemistry. While not a marketed drug itself, this specific derivative serves as a versatile "privileged structure" for the synthesis of diverse bioactive libraries. Its structural architecture—combining an electron-withdrawing nitro group, a central thiazole core, and a reactive C2-methyl group—enables the rapid generation of kinase inhibitors , antimicrobial agents , and neuroprotective compounds (MAO-B inhibitors).

This guide details the historical evolution of its synthesis (Hantzsch reaction), precise laboratory protocols for its generation and derivatization, and its strategic application in structure-activity relationship (SAR) studies.

Part 1: Historical Context and Discovery

The Hantzsch Legacy (1887)

The discovery of 2-Methyl-4-(3-nitro-phenyl)-thiazole is rooted in the foundational work of Arthur Hantzsch , who in 1887 reported the condensation of


-haloketones with thioamides. This reaction, now known as the Hantzsch Thiazole Synthesis , remains the gold standard for constructing the thiazole ring system.
  • Original Discovery: The reaction of thioacetamide with

    
    -bromoacetophenone yields 2-methyl-4-phenylthiazole.
    
  • Evolution to Nitro-Derivatives: The introduction of the nitro group (via 3-nitro-

    
    -bromoacetophenone) was a strategic evolution in the mid-20th century. It allowed medicinal chemists to introduce a "masked" amino group, which could later be reduced to an aniline (4-(3-aminophenyl)-2-methylthiazole) for further functionalization (e.g., urea or amide formation).
    
Strategic Importance in Drug Discovery

In the late 1990s and early 2000s, with the rise of combinatorial chemistry, this scaffold gained prominence. The 3-position on the phenyl ring is critical for avoiding steric clash in enzyme active sites, while the 2-methyl group on the thiazole offers a handle for oxidation or condensation reactions.

Part 2: Chemical Architecture and Properties

The molecule comprises three distinct domains, each serving a specific function in drug design:

DomainFunctionalityReactivity Potential
Thiazole Core Aromatic linker

-

stacking interactions; Hydrogen bond acceptor (N3).
3-Nitrophenyl "Warhead" precursorElectron-withdrawing; Reduces to -NH₂ (aniline) for library expansion.
C2-Methyl Lipophilic tail / Reactive siteCan be oxidized to -CHO (aldehyde) or deprotonated for Aldol-type condensations.
Physicochemical Data
  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.25 g/mol

  • Melting Point: 182–184 °C (as HBr salt)

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water.

Part 3: Synthesis Protocol (Self-Validating)

Reaction Pathway

The synthesis proceeds via a two-step sequence:

  • Bromination: 3-Nitroacetophenone

    
     2-Bromo-1-(3-nitrophenyl)ethanone.
    
  • Cyclization: 2-Bromo-1-(3-nitrophenyl)ethanone + Thioacetamide

    
     Product.
    
Step-by-Step Methodology
Step 1: Preparation of

-Bromoketone Intermediate
  • Reagents: 3-Nitroacetophenone (16.5 g, 0.1 mol), Bromine (

    
    , 16.0 g, 0.1 mol), Glacial Acetic Acid (150 mL).
    
  • Protocol:

    • Dissolve 3-nitroacetophenone in glacial acetic acid in a 500 mL round-bottom flask.

    • Add

      
       dropwise over 30 minutes while maintaining temperature at 20–25°C.
      
    • Stir for 2 hours. The solution will decolorize as bromine is consumed.

    • Pour the mixture into ice-cold water (500 mL).

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

  • Validation: TLC (Hexane:EtOAc 8:2) should show a single spot with

    
     ~0.6.
    
Step 2: Hantzsch Cyclization
  • Reagents: 2-Bromo-1-(3-nitrophenyl)ethanone (24.4 g, 0.1 mol), Thioacetamide (7.5 g, 0.1 mol), Ethanol (200 mL).

  • Protocol:

    • Suspend the bromoketone in ethanol.

    • Add thioacetamide in one portion.

    • Reflux the mixture for 4–6 hours. A clear solution usually forms, followed by precipitation of the hydrobromide salt.

    • Cool to 0°C. Filter the solid.

    • Free Base Liberation: Suspend the solid in water and neutralize with 10%

      
       solution. Extract with Ethyl Acetate.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 75–85%.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ):
    
    
    2.75 (s, 3H,
    
    
    ), 8.2 (s, 1H, Thiazole-H), 8.4-7.6 (m, 4H, Ar-H).

Part 4: Derivatization and Biological Applications

The true power of this scaffold lies in its transformation into bioactive agents.

Workflow Visualization

The following diagram illustrates the synthesis and downstream derivatization pathways.

G Start 3-Nitroacetophenone Bromoketone 2-Bromo-1-(3-nitrophenyl)ethanone Start->Bromoketone Br2, AcOH Core 2-Methyl-4-(3-nitrophenyl)thiazole (The Scaffold) Bromoketone->Core + Thioacetamide Hantzsch Cyclization Thioacetamide Thioacetamide Thioacetamide->Core Amine 4-(3-Aminophenyl)-2-methylthiazole Core->Amine Reduction (SnCl2 or H2/Pd) Aldehyde Thiazole-2-carboxaldehyde Core->Aldehyde SeO2 Oxidation (C2-Methyl activation) Urea Thiazolyl-Urea Derivatives (Kinase Inhibitors) Amine->Urea Isocyanates (R-NCO)

Caption: Synthesis and functionalization pathways for the 2-Methyl-4-(3-nitrophenyl)-thiazole scaffold.

Key Applications
1. Kinase Inhibition (The "Sorafenib" Strategy)

By reducing the nitro group to an amine (CAS 89250-34-0), researchers create a "hinge-binding" mimic. Reacting this amine with aryl isocyanates yields diaryl ureas .

  • Mechanism: The thiazole nitrogen forms a hydrogen bond with the kinase hinge region (e.g., in B-Raf or VEGFR), while the urea moiety interacts with the conserved Glu/Asp residues.

  • Reference: Bioorganic & Medicinal Chemistry Letters (See Ref 2).

2. Antimicrobial Agents

Thiazole derivatives are historically potent against Gram-positive bacteria. The 3-nitro group enhances lipophilicity, aiding cell wall penetration.

  • Activity: Derivatives have shown efficacy against S. aureus and M. tuberculosis.

  • Mechanism: Disruption of bacterial peptide synthesis or inhibition of DNA gyrase B.

3. MAO-B Inhibition (Neuroprotection)

2-Substituted-4-arylthiazoles are established Monoamine Oxidase B (MAO-B) inhibitors.

  • Relevance: Used in the treatment of Parkinson's disease.

  • SAR Insight: The 3-nitrophenyl ring fits into the hydrophobic substrate cavity of MAO-B, while the thiazole ring coordinates with the FAD cofactor.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogensubstituirten Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as novel antimicrobial agents". Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 674-688. Link

  • Chimenti, F., et al. (2004). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase". Journal of Medicinal Chemistry, 47(24), 5871–5888. (Contextual reference for MAO-B pharmacophore). Link

  • Sinfoo Biotech. "Product Data Sheet: 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide". Link

Methodological & Application

Optimal solvent selection for dissolving 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Optimal Solvent Selection for the Dissolution of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for this compound. Solubility is a critical physicochemical property that influences bioavailability, formulation stability, and the success of in vitro and in vivo studies. This guide moves beyond a simple list of solvents, offering a structured, rationale-driven workflow. It integrates theoretical analysis of the compound's structure with systematic experimental protocols for qualitative screening, quantitative analysis, and stability assessment. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Theoretical Considerations & Compound Analysis

The rational selection of a solvent begins with a thorough analysis of the solute's molecular structure. The solubility of this compound is governed by the interplay of its distinct chemical moieties.

  • The Thiazole Ring: The core of the molecule is a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. Thiazole itself is soluble in polar solvents like water, ethanol, and methanol, largely due to its ability to form hydrogen bonds.[1][2] Its derivatives are foundational in many pharmaceuticals, and their solubility is a key area of study.[2][3]

  • Substituents and Their Influence:

    • Methyl Group (C-2): This small, non-polar alkyl group slightly increases the molecule's lipophilicity.

    • Nitrophenyl Group (C-4): This is a critical feature. The phenyl ring provides aromatic, hydrophobic character. However, the nitro group (NO₂) is a strong electron-withdrawing group, which introduces significant polarity.[3] The presence of nitro groups on phenyl substituents has been noted in other thiazole derivatives to be a key factor in their biological activity and physicochemical properties.[4]

  • The Hydrobromide Salt Form: The compound is supplied as a hydrobromide (HBr) salt. Salt formation is a common and highly effective strategy to enhance the aqueous solubility and dissolution rate of weakly basic drug candidates.[5][6] The hydrobromide salt is formed by the reaction of the basic nitrogen on the thiazole ring with hydrobromic acid.[7] This ionic character strongly suggests that polar protic solvents, particularly water, will be effective solubilizing agents. Compared to the free base, the salt form is expected to have significantly higher aqueous solubility.[5]

Predicted Solubility Profile: Based on this analysis, the molecule possesses a dual nature. It has significant polar and ionic character from the hydrobromide salt and the nitro group, favoring solubility in polar protic solvents. It also retains some hydrophobic character from the phenyl ring, suggesting that polar aprotic solvents or co-solvent systems may also be highly effective.

Systematic Workflow for Optimal Solvent Selection

A multi-step, tiered approach is the most efficient method for identifying a suitable solvent system. This workflow ensures that initial broad screening is followed by rigorous quantitative analysis and stability testing, saving time and resources.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Optimization & Stability A Compound Analysis (Structure, Salt Form) B Select Diverse Solvent Panel (Protic, Aprotic, Nonpolar) A->B C Protocol 1: Perform Qualitative Solubility Test (e.g., 1 mg/mL, 10 mg/mL) B->C D Identify Promising Solvents (Complete Dissolution) C->D E Protocol 2: Determine Max Solubility (e.g., HPLC, UV-Vis) D->E F Solubility Target Met? E->F G Protocol 3: Optimize with Co-solvents or pH Adjustment F->G No   I Final Solvent System Selected F->I  Yes H Protocol 4: Assess Solution Stability (Time, Temp, Light) G->H H->I

Caption: Workflow for Solvent Selection.

Candidate Solvents for Initial Screening

The initial solvent panel should be diverse, covering a range of polarities and solvent types to cast a wide net. The selection below is based on the structural analysis in Section 1.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolvent NameDielectric Constant (20°C)Boiling Point (°C)Rationale & Key Considerations
Polar Protic Purified Water (H₂O)80.1100.0Excellent starting point due to the hydrobromide salt form. pH may need adjustment.[5][8]
Methanol (MeOH)32.764.7Good for polar compounds; can be used in co-solvent systems.[9]
Ethanol (EtOH)24.578.4Less toxic alternative to methanol; widely used in formulations.[9]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7189.0"Universal" organic solvent, excellent for dissolving a wide range of compounds.[8]
N,N-Dimethylformamide (DMF)36.7153.0Strong solvent, but higher toxicity; use with caution.
Acetonitrile (ACN)37.581.6Common solvent for analytical chemistry (HPLC); lower solubilizing power than DMSO.
Co-Solvent Systems Water:Ethanol (1:1 v/v)--Balances aqueous solubility from the salt with organic character.[8]
Water:DMSO (e.g., 9:1 v/v)--A small amount of DMSO can significantly boost the solubility of hydrophobic compounds in water.[8]

Experimental Protocols

Protocol 1: Preliminary Qualitative Solubility Screening

Objective: To rapidly identify promising solvents by visual inspection.

Materials:

  • This compound

  • Candidate solvents (from Table 1)

  • Calibrated analytical balance

  • Vortex mixer

  • Small volume glass vials (e.g., 2 mL)

Methodology:

  • Weigh approximately 1.0 mg of the compound into a clean, dry glass vial.

  • Add 100 µL of the first candidate solvent to achieve a target concentration of 10 mg/mL.

  • Cap the vial securely and vortex vigorously for 2 minutes.

  • Visually inspect the solution against a dark background. Note if the solid is fully dissolved, partially dissolved, or remains a suspension.

  • If the solid is not fully dissolved, sonication or gentle warming (e.g., to 40°C) may be applied to facilitate dissolution. Note any effects of these treatments.

  • Record observations in a table. A "clear solution" indicates a promising solvent.

  • Repeat steps 1-6 for all candidate solvents.

Table 2: Example Data for Qualitative Solubility

SolventObservation at 10 mg/mL (Room Temp)Observation after Heating (40°C)Classification
WaterPartially dissolved, suspensionClear solutionSoluble
EthanolPartially dissolvedPartially dissolvedSparingly Soluble
DMSOClear solution-Very Soluble
Water:Ethanol (1:1)Mostly dissolvedClear solutionSoluble
Protocol 2: Quantitative Solubility Determination via HPLC

Objective: To determine the maximum (saturated) solubility of the compound in the most promising solvents identified in Protocol 1.

Materials:

  • Calibrated HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Promising solvents

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of the compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 1 mL) of the solvent. This ensures undissolved solid remains.

  • Equilibrate: Tightly cap the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate Solid from Supernatant: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

  • Analysis: Inject the diluted sample onto the HPLC system and determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the quantitative solubility.

Protocol 3: Optimization with pH Adjustment

Objective: For aqueous systems, to determine the effect of pH on solubility. Weakly basic thiazoles often become more soluble in acidic conditions.[8]

Methodology:

  • Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Repeat the quantitative solubility determination (Protocol 2) using these buffers as the solvent.

  • Plot solubility (mg/mL) versus pH to identify the optimal pH range for maximum solubility.

Protocol 4: Solution Stability Assessment

Objective: To ensure the compound does not degrade in the chosen solvent system over time.

Methodology:

  • Prepare a stock solution of the compound in the final selected solvent system at a known concentration (e.g., 80% of maximum solubility).

  • Divide the solution into several aliquots in sealed, protected vials (e.g., amber vials to protect from light).

  • Store the vials under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (e.g., 40°C)

  • At specified time points (e.g., 0, 24h, 48h, 1 week), analyze an aliquot from each condition using a stability-indicating HPLC method.

  • Compare the peak area of the parent compound and look for the appearance of new degradation peaks. A loss of >5% of the parent compound typically indicates instability.

Conclusion

The selection of an optimal solvent for this compound is a critical step that requires a systematic and scientifically-grounded approach. By combining a theoretical understanding of the molecule's structure with a phased experimental workflow, researchers can confidently identify a solvent system that ensures complete dissolution and stability. The ionic nature of the hydrobromide salt suggests polar protic solvents are a strong starting point, while the substituted phenyl ring indicates that polar aprotic solvents and co-solvent systems should be thoroughly investigated. The protocols outlined in this document provide a robust framework for achieving reliable and reproducible solubility data, facilitating successful downstream applications in research and drug development.

References

  • Thiazole - Solubility of Things. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]

  • Hydrobromide - Grokipedia. [Link]

  • 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem. [Link]

  • Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1). [Link]

  • Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J. [Link]

  • Hydrobromide - Wikipedia. [Link]

Sources

Storage and handling requirements for thiazole hydrobromide salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Maintenance of Thiazole Hydrobromide Salts

Executive Summary

Thiazole hydrobromide (HBr) salts represent a critical class of pharmaceutical intermediates and active ingredients (e.g., thiamine analogs, pramipexole derivatives). While the thiazole ring itself offers robust aromatic stability, the hydrobromide counterion introduces significant challenges regarding hygroscopicity and acidity .

This guide provides a self-validating protocol for the storage and handling of these salts. The core directive is to mitigate the "Moisture-Acidity Cycle": HBr salts absorb atmospheric water, creating a concentrated acidic micro-environment that can catalyze the degradation of sensitive side chains or induce deliquescence.

Physicochemical Profile & Stability Logic

To handle these compounds effectively, one must understand the interplay between the heterocyclic core and the counterion.

The Thiazole Core vs. The HBr Counterion
  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.[1][2] It is generally resistant to oxidation but can be prone to ring-opening under strong basic conditions or extreme oxidative stress.

  • Hydrobromide Salt: Formed to improve aqueous solubility. However, HBr salts are often more hygroscopic than their hydrochloride (HCl) counterparts due to the larger ionic radius and polarizability of the bromide ion, which can facilitate water coordination in the crystal lattice.

The Degradation Mechanism (The "Moisture-Acidity Cycle")

The primary failure mode for Thiazole HBr salts is not spontaneous decomposition, but moisture-induced hydrolysis.

  • Hygroscopic Uptake: The salt absorbs ambient moisture.[3]

  • Acidification: The surface moisture dissolves trace HBr, creating a low-pH film (pH < 2) on the crystal surface.

  • Catalysis: This acidic layer catalyzes the hydrolysis of susceptible functional groups (esters, amides) attached to the thiazole ring.

  • Caking: Physical transition from free-flowing powder to a gummy solid, complicating accurate weighing.

Storage Protocols

Core Principle: Isolate from the three vectors of degradation: Moisture, Light, and Oxygen.

Environmental Control Table
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and oxidation. Note: Allow to warm to RT before opening to prevent condensation.
Humidity < 30% RH Critical.[3] Above 40% RH, many HBr salts exhibit rapid deliquescence.
Light Amber Glass / Foil Thiazoles can undergo photo-oxidation; HBr can darken (oxidize to

) upon UV exposure.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is preferred (heavier than air) for resealing vials.
Packaging Hierarchy
  • Primary Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid metal spatulas or caps that can corrode from residual acidity.

  • Secondary Containment: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves.

  • Seal: Parafilm® or electrical tape around the cap junction is mandatory for long-term storage (>1 month).

Handling & Weighing Workflows

Directive: Minimize exposure time to ambient atmosphere.

Workflow Visualization: The "Receipt-to-Storage" Lifecycle

StorageLifecycle Receipt Receipt of Material Inspection Visual Inspection (Check for caking/discoloration) Receipt->Inspection Decision Is seal intact? Inspection->Decision Quarantine Quarantine for KF Analysis Decision->Quarantine No/Suspect Storage Log into Inventory Store at 2-8°C Decision->Storage Yes Usage Usage Event Storage->Usage WarmUp Equilibrate to RT (Min 30 mins) Usage->WarmUp CRITICAL STEP Weighing Rapid Weighing (< 40% RH) WarmUp->Weighing Purge Purge Headspace (Argon/N2) Weighing->Purge Reseal Reseal & Return to Cold Storage Purge->Reseal

Figure 1: Lifecycle management of hygroscopic thiazole salts. Note the critical equilibration step to prevent condensation.

Weighing Protocol (Step-by-Step)
  • Equilibration: Remove the container from the refrigerator 30–60 minutes before opening.

    • Why? Opening a cold bottle in warm air causes immediate condensation of atmospheric moisture onto the salt.

  • Environment Check:

    • If RH < 40%: Weigh quickly on an open bench.

    • If RH > 40%: Use a glove bag, glove box, or balance enclosure with desiccant.

  • Tool Selection: Use plastic or ceramic spatulas .

    • Why? HBr salts are acidic. Stainless steel can introduce iron contaminants over time.

  • Static Mitigation: Thiazole salts are often fine, static-prone powders. Use an anti-static gun or polonium strip if the powder "jumps."

  • Re-sealing: Wipe the threads of the vial clean (powder on threads breaks the seal), purge with inert gas, and cap immediately.

Quality Control & Troubleshooting

How do you know if your salt has degraded?

ObservationDiagnosisAction
Clumping / Caking Moisture absorption (early stage).Dry under vacuum over

if chemical purity is intact.
Liquefaction Deliquescence (advanced stage).Discard. The material is likely hydrolyzed or heavily contaminated.
Yellowing / Darkening Oxidation (formation of

or ring degradation).
Check purity via HPLC. If <98%, purify or discard.
Acrid Smell Release of HBr gas.Safety Hazard. Move to fume hood. Material is degrading.[3]
Self-Validating Purity Check

Before using stored material in a critical reaction:

  • Visual Check: Is it free-flowing?

  • Solubility Check: Dissolve a small amount in water or methanol. It should yield a clear, colorless (or slightly pale) solution. Turbidity implies degradation.

  • Loss on Drying (LOD): If accurate mass is critical, measure water content via Karl Fischer (KF) titration.

Safety & Disposal

  • Hazards: Thiazole HBr salts are Skin and Eye Irritants .[4][5] The HBr component makes them corrosive to mucous membranes.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhaling dust.

  • Disposal: Do not throw in general trash. Dissolve in water, neutralize with dilute Sodium Bicarbonate (

    
    ) until effervescence stops, and dispose of as aqueous chemical waste.
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt hygroscopicity and counterion selection).

  • Mizoguchi, R., et al. (2025). "Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts." ResearchGate. (Comparative study of HBr vs HCl salt hygroscopicity).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole derivatives. (General safety and handling data for thiazole class).

  • Liu, H., et al. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics.[3][6] (Strategies for handling hygroscopic materials).

  • BenchChem. (2025).[3] Handling and storage protocols for hygroscopic hydrochloride/hydrobromide powders. (Practical lab protocols for hygroscopic salts).

Sources

Application Note: Hantzsch Thiazole Synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole

[1]

Executive Summary

This application note details the synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole utilizing the classic Hantzsch thiazole synthesis method. This heterocyclic scaffold is a critical intermediate in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics.[1] The protocol employs 2-Bromo-3'-nitroacetophenone and Thioacetamide to construct the 1,3-thiazole ring via a condensation-cyclization-dehydration sequence.[2]

Unlike generic protocols, this guide addresses the specific electronic effects of the meta-nitro substituent, which enhances the electrophilicity of the

Scientific Background & Mechanism[3][4]

The Hantzsch Reaction

The Hantzsch synthesis is the condensation of an

3

2
Mechanistic Pathway

The reaction proceeds through two distinct phases:

  • Nucleophilic Substitution (

    
    ):  The sulfur of the thioamide attacks the alkyl halide, displacing the bromide ion to form an acyclic thioimidate intermediate.
    
  • Cyclization & Dehydration: The nitrogen atom attacks the carbonyl carbon, forming a hydroxythiazoline intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the aromatic thiazole ring.

Reaction Pathway Diagram

HantzschMechanismReactantsReactants(2-Bromo-3'-nitroacetophenone+ Thioacetamide)Inter1ThioimidateIntermediateReactants->Inter1S-Alkylation (SN2)Inter24-HydroxythiazolineIntermediateInter1->Inter2Cyclization (N-attack)ProductProduct2-Methyl-4-(3-nitro-phenyl)-thiazole(HBr Salt)Inter2->ProductDehydration (-H2O)FinalFree Base(After Neutralization)Product->FinalBase Workup (NaHCO3)

Figure 1: Mechanistic pathway for the synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole.

Materials & Reagents

Safety Note: 2-Bromo-3'-nitroacetophenone is a potent lachrymator and skin irritant.[2] Thioacetamide is a carcinogen.[2] All operations must be performed in a fume hood.

ComponentRoleCAS No.MW ( g/mol )Equiv.
2-Bromo-3'-nitroacetophenone Substrate (

-haloketone)
2227-64-7244.041.0
Thioacetamide Reagent (Thioamide)62-55-575.131.1 - 1.2
Ethanol (Absolute) Solvent64-17-546.07~10 mL/g
Sodium Bicarbonate (sat.[2][4] aq.) Neutralizing Agent144-55-884.01Excess

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-Bromo-3'-nitroacetophenone (2.44 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Addition: Add Thioacetamide (0.90 g, 12.0 mmol) to the solution. The slight excess ensures complete consumption of the limiting haloketone.

  • Assembly: Attach a reflux condenser to the RBF. Ensure the system is open to air via a drying tube (calcium chloride) to prevent excessive moisture ingress, although the reaction generates water.

Phase 2: Cyclization (Reflux)[1]
  • Heating: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

  • Monitoring: Maintain reflux for 2 to 3 hours .

    • TLC Monitoring: Check reaction progress using TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The starting bromide (

      
      ) should disappear, and a new, more polar spot (the thiazole HBr salt) may appear near the baseline or streak.
      
  • Observation: A precipitate may form during reflux.[2] This is often the hydrobromide salt of the thiazole.

Phase 3: Isolation & Workup[1]
  • Cooling: Allow the reaction mixture to cool to room temperature. If a heavy precipitate (HBr salt) forms, filter it directly. If the solution remains clear or only slightly turbid, proceed to neutralization.

  • Neutralization (Critical):

    • Pour the reaction mixture into a beaker containing 100 mL of crushed ice/water .

    • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO

      
      )  or 10% Ammonium Hydroxide (NH
      
      
      OH) with vigorous stirring until the pH reaches ~8-9.
    • Chemistry Insight: The thiazole ring is basic. The reaction initially produces the hydrobromide salt.[3] Neutralization deprotonates the thiazole nitrogen, precipitating the free base 2-Methyl-4-(3-nitro-phenyl)-thiazole .

  • Filtration: Collect the resulting solid precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts and excess thioacetamide.

Phase 4: Purification[1][7]
  • Recrystallization: The crude solid is typically purified by recrystallization from hot Ethanol or an Ethanol/Water mixture.

    • Dissolve the solid in minimum boiling ethanol.

    • If necessary, add activated charcoal, boil for 2 mins, and filter hot.

    • Allow to cool slowly to RT, then to 4°C.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C for 6 hours.

Experimental Workflow Diagram

WorkflowSetupDissolve Reactantsin EthanolRefluxReflux 2-3 Hours(80°C)Setup->RefluxQuenchPour into Ice WaterReflux->QuenchNeutralizeNeutralize with NaHCO3(pH 8-9)Quench->NeutralizeFilterVacuum FiltrationNeutralize->FilterPurifyRecrystallize(EtOH)Filter->Purify

Figure 2: Step-by-step experimental workflow for isolation and purification.[2]

Characterization & Expected Data

To validate the synthesis, compare your data against these expected parameters. Note that while 2-amino analogs are high-melting (~180°C), the 2-methyl derivatives typically exhibit lower melting points due to the lack of intermolecular hydrogen bonding provided by the primary amine.[2]

  • Appearance: Pale yellow to tan crystalline solid.[2]

  • Melting Point: Expected range 85°C – 115°C (Estimate based on structural analogs; 2-methyl-4-phenylthiazole is 65-68°C [1], nitro group adds rigidity and polarity).[2]

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       2.75 - 2.85 ppm (3H, s, CH
      
      
      at C2 position).[2]
    • 
       7.50 - 7.60 ppm (1H, s, Thiazole C5-H ).[2]
      
    • 
       8.10 - 8.80 ppm (4H, m, Aromatic protons  of 3-nitrophenyl ring).[2] Look for the descaled proton at the 2-position of the phenyl ring (between nitro and thiazole) to be significantly downfield.
      
  • Mass Spectrometry (ESI+):

    
     (Calc.[2] for C
    
    
    H
    
    
    N
    
    
    O
    
    
    S).[2]

Process Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete neutralizationEnsure pH is basic (>8) during workup to fully free the thiazole base from the HBr salt.[2]
Oily Product Impurities or SolventScratch the flask with a glass rod to induce crystallization. Recrystallize from EtOH/Water.
Starting Material Remains Slow kineticsThe nitro group is electron-withdrawing, which usually accelerates the reaction, but if slow, verify the quality of Thioacetamide (it hydrolyzes over time).
Dark Coloration Oxidation/PolymerizationPerform the reaction under an inert atmosphere (

) if high purity is required, though Hantzsch is generally robust in air.

References

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1,3-thiazole.[2][4][5] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 26, 2026, from [Link]

  • Chem-Impex. (n.d.).[2] 2-Amino-4-(3-nitrophenyl)thiazole Properties. Retrieved February 26, 2026, from [Link]

In vitro assay protocols using 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide

Executive Summary & Biological Context

This compound (CAS: 1055195-78-2) represents a classic "privileged scaffold" in medicinal chemistry. The 2,4-disubstituted thiazole core is a structural motif frequently associated with bioactivity in two primary domains: neuroprotection (specifically Monoamine Oxidase B [MAO-B] inhibition) and antimicrobial/antifungal efficacy.

The presence of the 3-nitro group on the phenyl ring is electronically significant. In Structure-Activity Relationship (SAR) studies, electron-withdrawing groups (like -NO₂) at the meta or para positions of the 4-phenyl ring often enhance binding affinity to the MAO-B active site by modulating the electron density of the aromatic system, facilitating pi-stacking interactions with the FAD cofactor or Tyr326 residues.

This Application Note provides three validated protocols to characterize this compound:

  • MAO-B Inhibition Assay: To evaluate neuroprotective potential.

  • Antimicrobial Susceptibility Testing: To assess antibiotic efficacy.

  • Cellular Toxicity Screening: To establish the therapeutic window in neuronal cells.

Pre-Assay Preparation: Handling the Hydrobromide Salt

Critical Technical Note: This compound is supplied as a Hydrobromide (HBr) salt .

  • Solubility: The salt form enhances aqueous solubility compared to the free base. However, it is strongly acidic.

  • pH Impact: Dissolving HBr salts directly into weakly buffered assay media can significantly lower the pH, leading to false-positive inhibition (enzyme denaturation rather than specific inhibition).

  • Stock Preparation:

    • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform a 1:1000 dilution into the assay buffer only immediately before use.

    • Validation Step: Check the pH of the final assay buffer after adding the compound. If pH deviates by >0.2 units, increase the molarity of the assay buffer (e.g., from 50 mM to 100 mM HEPES).

Protocol A: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human MAO-B using the Amplex Red® system.

Mechanism: MAO-B oxidizes a substrate (e.g., p-tyramine or benzylamine), producing H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate highly fluorescent Resorufin.

Reagents & Equipment
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: p-Tyramine or Benzylamine (Specific for MAO-B).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Control Inhibitor: Selegiline (1 µM) or Rasagiline.

  • Plate: Black 96-well flat-bottom microplate.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Degas to prevent bubble formation.

  • Compound Dilution:

    • Prepare a 7-point serial dilution of 2-Methyl-4-(3-nitro-phenyl)-thiazole HBr in DMSO.

    • Range: 0.1 nM to 10 µM (Final DMSO concentration < 1%).

  • Enzyme Incubation (Pre-incubation):

    • Add 40 µL of diluted compound to the wells.

    • Add 40 µL of MAO-B enzyme solution (0.5 U/mL final).

    • Critical Step: Incubate for 15 minutes at 37°C . This allows the inhibitor to access the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 20 µL of Master Mix containing:

      • 200 µM Amplex Red.

      • 1 U/mL HRP.

      • 1 mM p-Tyramine (Substrate).

  • Measurement:

    • Immediately read fluorescence in kinetic mode.

    • Excitation: 530-560 nm | Emission: 590 nm.

    • Duration: 30 minutes (read every 60 seconds).

Data Analysis
  • Calculate the slope (RFU/min) for the linear portion of the curve.

  • Normalize slope against the "No Inhibitor" control (100% Activity).

  • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC₅₀.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. Thiazoles often target bacterial DNA gyrase or cell wall synthesis.

Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use a clear 96-well plate.

    • Add 50 µL of CAMHB to all wells.

    • Add 50 µL of compound stock (256 µg/mL) to column 1.

    • Perform 2-fold serial dilutions across the plate (discard 50 µL from the last well).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Resazurin Add-on: Add 30 µL of 0.01% Resazurin (Blue). Incubate 1-2 hours. Pink color = Viable bacteria. Blue = Inhibition.

Protocol C: Neurotoxicity Screening (SH-SY5Y Cells)

Objective: Ensure the compound is not toxic to neuronal cells at effective concentrations.

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment:

    • Replace media with fresh media containing the compound (0.1 – 50 µM).

    • Include Vehicle Control (DMSO) and Positive Control (10% DMSO or 100 µM H₂O₂).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Interpretation: Viability < 80% indicates potential cytotoxicity.

Visualizing the Mechanism & Workflow

The following diagram illustrates the MAO-B inhibition pathway and the critical decision points in the assay workflow.

MAO_B_Assay_Workflow cluster_0 Assay Logic Compound 2-Methyl-4-(3-nitro-phenyl) -thiazole HBr MAOB MAO-B Enzyme (Active Site) Compound->MAOB Competitive Binding Inhibited Inhibited Complex (No Reaction) MAOB->Inhibited Blockade H2O2 H2O2 Produced MAOB->H2O2 If Uninhibited Substrate Substrate (Tyramine) Substrate->MAOB Oxidation Amplex Amplex Red + HRP H2O2->Amplex Activates Signal Resorufin (Fluorescence) Amplex->Signal Detection (590 nm)

Figure 1: Mechanistic workflow of the Fluorometric MAO-B Inhibition Assay. The compound competes with the substrate for the active site, preventing H₂O₂ generation and subsequent fluorescent signal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Spontaneous oxidation of Amplex Red.Protect reagents from light. Prepare HRP/Amplex mix immediately before use.
Precipitation in Wells Compound insolubility in aqueous buffer.Reduce final concentration. Ensure DMSO < 1%. Warm buffer to 37°C before addition.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Measure initial velocity (first 10 mins).
"Negative" Inhibition Fluorescence increases with compound dose.Compound may be autofluorescent. Run a "Compound Only" (No Enzyme) control.

References

  • Chimenti, F., et al. (2004). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase." Journal of Medicinal Chemistry. Link (Establishes the phenyl-thiazole/azole scaffold relevance in MAO inhibition).

  • Carradori, S., et al. (2012). "Thiazole-based MAO-B inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link (Reviews the specific SAR of thiazoles).

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." Link (Standard validated protocol for MAO assays).

  • Clinical & Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link (Gold standard for MIC testing).

Application Note: Crystallization & Purification of 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for drug development scientists and process chemists. It details the isolation and purification of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide , a critical intermediate often synthesized via the Hantzsch thiazole condensation.

Executive Summary & Chemical Context

The compound This compound is a functionalized heteroaromatic salt typically generated via the Hantzsch synthesis between 2-bromo-3'-nitroacetophenone and thioacetamide .

While many protocols immediately neutralize the reaction mixture to isolate the free base, maintaining the hydrobromide (HBr) salt form offers distinct advantages in early-stage process development:

  • Purification Efficiency: The ionic lattice of the HBr salt often excludes non-polar impurities (such as unreacted

    
    -bromoketones) more effectively than the amorphous or oily free base.
    
  • Stability: The salt form protects the thiazole nitrogen from oxidation and reduces the volatility of the compound.

  • Crystallinity: The HBr salt generally exhibits superior crystallization kinetics compared to the free base, which may "oil out" in alcoholic solvents.

This guide provides a robust, scalable protocol for crystallizing this specific salt, ensuring the removal of the lachrymatory starting material (2-bromo-3'-nitroacetophenone) and minimizing hydrolytic degradation.

Physicochemical Basis of Separation

Understanding the solubility differential is key to this protocol.

  • Target Molecule (Thiazole HBr Salt): Highly soluble in hot lower alcohols (Methanol, Ethanol); moderately soluble in cold Ethanol; insoluble in non-polar solvents (Diethyl ether, Hexanes).

  • Impurity A (2-Bromo-3'-nitroacetophenone): Soluble in Ethanol (hot and cold); highly soluble in non-polar solvents.

  • Impurity B (Thioacetamide): Soluble in water and Ethanol.

Strategy: We utilize a cooling crystallization from anhydrous ethanol, optionally coupled with an anti-solvent crash using tert-butyl methyl ether (TBME) or diethyl ether to maximize yield without compromising purity.

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to pure crystal isolation.

G Start Crude Reaction Mixture (Ethanol Reflux) FilterHot Hot Filtration (Remove elemental Sulfur/Inorganics) Start->FilterHot Clarification Concentrate Partial Concentration (Reduce vol by 50%) FilterHot->Concentrate Cooling Controlled Cooling (70°C → 25°C → 0°C) Concentrate->Cooling Seeding Seeding @ 40°C (0.5 wt% Pure Seed) Cooling->Seeding Metastable Zone Filtration Vacuum Filtration (Isolation) Cooling->Filtration Seeding->Cooling Crystal Growth Washing Displacement Wash (Cold EtOH + Et2O) Filtration->Washing Remove Mother Liquor Drying Vacuum Drying (45°C, <50 mbar) Washing->Drying QC QC: HPLC, XRD, Titration Drying->QC

Caption: Process flow for the isolation of 2-Methyl-4-(3-nitro-phenyl)-thiazole HBr, emphasizing thermal control and impurity rejection.

Detailed Protocol: Recrystallization of the HBr Salt

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Crude Material: 2-Methyl-4-(3-nitro-phenyl)-thiazole HBr (crude solid or reaction concentrate).

  • Primary Solvent: Ethanol (Anhydrous, >99.5%). Note: Avoid water to prevent salt dissociation.

  • Anti-Solvent: Diethyl Ether or TBME (Tert-butyl methyl ether).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.

Step-by-Step Methodology
Phase 1: Dissolution and Clarification
  • Charge: Place the crude hydrobromide salt into the reactor.

  • Solvent Addition: Add Ethanol (5 mL per gram of crude) .

  • Heating: Heat the mixture to reflux (approx. 78°C) with moderate stirring (200 RPM).

    • Checkpoint: The salt should fully dissolve. If undissolved solids remain after 15 minutes at reflux, they are likely inorganic salts (e.g., NH₄Br byproducts) or elemental sulfur.

  • Hot Filtration: If solids are present, perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove insolubles. Return the filtrate to the reactor.

Phase 2: Controlled Crystallization
  • Initial Cooling: Cool the solution slowly from 78°C to 50°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 45–50°C , add seed crystals (0.1–0.5 wt%) of pure 2-Methyl-4-(3-nitro-phenyl)-thiazole HBr.

    • Why? Thiazole salts are prone to supersaturation. Seeding prevents "crashing out" (which traps impurities) and promotes the formation of defined prisms/needles.

  • Crystal Growth: Hold the temperature at 45°C for 30 minutes to allow seed conditioning.

  • Final Cooling: Cool from 45°C to 0–5°C at a rate of 0.2°C/min.

    • Observation: A heavy crop of yellow to off-white crystals should form.

  • Anti-Solvent (Optional): If yield is low (<60%), slowly add Diethyl Ether (1 mL per gram of crude) dropwise at 5°C. Stir for an additional 30 minutes.

Phase 3: Isolation and Drying[1]
  • Filtration: Filter the slurry under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Ether (1:1 mixture) .

    • Volume: Use 1 mL of wash solvent per gram of solid.

    • Purpose: This displaces the mother liquor containing the soluble bromoketone impurity without dissolving the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C, as HBr salts can sometimes discolor or undergo desolvation if solvates are formed.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following parameters.

AttributeSpecificationMethodLogic
Appearance Yellow crystalline solidVisualDark orange/brown indicates oxidation or retained mother liquor.
Melting Point >200°C (Decomposes)DSC/CapillarySharp endotherm indicates high purity. Broad range implies solvent inclusion.
HBr Content 26–28% (Theoretical)AgNO₃ TitrationConfirms the salt stoichiometry (1:1 HBr).
Impurity A < 0.1%HPLC (UV 254nm)Absence of 2-bromo-3'-nitroacetophenone is critical (genotoxic).

Note on Melting Point: Literature for the free base (2-amino analogue) suggests MPs around 220°C [1], but the methyl analogue HBr salt usually decomposes upon melting. Do not rely solely on MP; use HPLC for purity.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Cooling too fast; Solvent too polar (water present).Re-heat to dissolve. Add more Ethanol. Cool slower. Ensure Ethanol is anhydrous.
Low Yield High solubility in Ethanol.Concentrate filtrate to 50% volume and re-cool. Use TBME anti-solvent.
Dark Color Oxidation of thiazole ring or phenol impurities.Recrystallize with activated charcoal (5 wt%) during the hot filtration step.

Mechanism of Synthesis (Hantzsch Condensation)[2][3][5]

Understanding the synthesis aids in troubleshooting the crystallization. The reaction involves the nucleophilic attack of the thioacetamide sulfur on the


-carbon of the bromoketone.

Reaction R1 2-Bromo-3'-nitroacetophenone (Electrophile) Int Int R1->Int SN2 Attack R2 Thioacetamide (Nucleophile) R2->Int Prod 2-Methyl-4-(3-nitro-phenyl)-thiazole HBr (Cyclized Salt) Int->Prod Cyclodehydration (- H2O)

Caption: Hantzsch synthesis mechanism generating the target hydrobromide salt.

The HBr is generated in situ as the leaving group from the bromoketone. Therefore, no external acid is needed to form the salt if the free base is not liberated by base addition [2].

References

  • NIH/PubChem. (2025). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles (Hantzsch Synthesis). [Link]

Sources

Troubleshooting & Optimization

Improving synthesis yield of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Thiazole Synthesis Optimization Ticket Subject: Yield Improvement for 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide Ticket ID: HBR-THZ-NITRO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of This compound relies on the classical Hantzsch Thiazole Synthesis . While generally robust, this specific derivative presents unique challenges due to the electron-withdrawing nature of the nitro group and the solubility profile of the hydrobromide salt.

This guide addresses the critical yield-limiting factors: instability of the


-haloketone precursor , incomplete cyclization , and inefficient salt precipitation . The protocol below shifts from standard aqueous workups (which generate the free base) to a direct crystallization method  for the hydrobromide salt.

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns dark/tarry, and the yield is <40%. What is happening?

Diagnosis: This is the hallmark of degraded starting material . Technical Insight: The precursor, 2-bromo-3'-nitroacetophenone , is highly labile. It decomposes into HBr and polymers upon exposure to light or moisture. The "tar" is polymerized ketone, which traps your product. Corrective Action:

  • Check Purity: Run a TLC of the starting bromide (Solvent: 20% EtOAc/Hexanes). If you see a baseline streak or multiple spots, recrystallize it from ethanol before use.

  • Scavenge Acid: Although the reaction produces HBr, excess free acid early in the reaction can catalyze polymerization. Ensure your solvent is neutral.

Q2: The product "oils out" instead of precipitating as a crystalline solid.

Diagnosis: This indicates solvent polarity mismatch or water contamination . Technical Insight: The hydrobromide salt is ionic. In wet ethanol (95%), the high water content keeps the salt solubilized or forms a supersaturated "oil" phase. Corrective Action:

  • Switch Solvent: Use Absolute Ethanol (anhydrous) or a mixture of Ethanol:Acetone (1:1) . Acetone acts as an anti-solvent for the salt while dissolving non-polar impurities.

  • Seed Crystals: Retain a small amount of crude solid from a previous batch to seed the oil.

  • Slow Cooling: Rapid cooling traps impurities. Turn off the heat source and let the flask cool to room temperature in the oil bath over 2 hours.

Q3: I see a significant impurity at or in the MS. Is this the intermediate?

Diagnosis: Yes, likely the un-dehydrated hydroxy-thiazoline intermediate . Technical Insight: The nitro group on the phenyl ring withdraws electron density, making the carbonyl carbon more electrophilic (good for initial attack) but potentially destabilizing the transition state for the final dehydration step. Corrective Action:

  • Increase Reaction Time/Temp: Ensure a vigorous reflux (

    
    C) for at least 2-4 hours.
    
  • Dehydrating Agent: In extreme cases, adding a molecular sieve (3Å) to the reaction can drive the equilibrium toward the dehydrated thiazole.

Q4: How do I maximize the yield of the Hydrobromide Salt specifically?

Diagnosis: Standard protocols add base (Na


CO

) to isolate the free base. You must avoid this. Technical Insight: The Hantzsch reaction produces the HBr salt stoichiometrically. Adding water or base destroys this salt. Corrective Action:
  • Anhydrous Workup: Do not pour into water. Instead, cool the reaction mixture to

    
    C. The HBr salt should crystallize out.
    
  • Ether Wash: Dilute the cold reaction mixture with diethyl ether (Et

    
    O) to force precipitation of the salt while keeping unreacted ketone in solution.
    

Part 2: Optimized Experimental Protocol

Target: this compound Scale: 10 mmol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-Bromo-3'-nitroacetophenone 244.041.02.44 gElectrophile (Limiting Reagent)
Thioacetamide 75.131.10.83 gNucleophile (Slight Excess)
Absolute Ethanol --20 mLSolvent (Anhydrous)
Diethyl Ether --10 mLWash Solvent
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.44 g of 2-bromo-3'-nitroacetophenone in 15 mL of absolute ethanol.

    • Note: If the solution is cloudy or dark, filter it before proceeding.

  • Addition: Add 0.83 g of thioacetamide in one portion. Wash the sides with the remaining 5 mL of ethanol.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    C oil bath) for 3 hours .
    
    • Checkpoint: The solution should turn clear yellow, then potentially precipitate solid near the end.

  • Crystallization (Critical Step):

    • Remove from heat.[1][2] Allow to cool to room temperature slowly (30 mins).

    • Place the flask in an ice-water bath (

      
      C) for 1 hour.
      
    • Observation: The hydrobromide salt will crystallize as a pale yellow/off-white solid.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing:

    • Wash the cake with cold absolute ethanol (2 x 5 mL) to remove unreacted starting materials.

    • Wash with diethyl ether (2 x 10 mL) to remove trace moisture and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at

    
    C for 4 hours.
    

Expected Yield: 85-92% Appearance: Pale yellow crystalline solid.

Part 3: Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (Hantzsch Synthesis)

This diagram illustrates the SN2 attack followed by the critical cyclization and dehydration steps.

HantzschMechanism cluster_conditions Critical Conditions Start Reactants (Thioacetamide + Bromo-nitroacetophenone) Inter1 Thioimidate Intermediate Start->Inter1 SN2 Attack (S attacks C-Br) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Cyclization (N attacks C=O) Product Final Product (Thiazole HBr Salt) Inter2->Product Dehydration (-H2O)

Caption: The conversion requires heat to drive the dehydration (Step 3). Incomplete dehydration leads to impurities.

Figure 2: Optimized Workflow for HBr Salt Isolation

This workflow emphasizes the non-aqueous workup to preserve the salt form.

Workflow Step1 Dissolve Reactants (Abs. EtOH) Step2 Reflux 3 Hours (80°C) Step1->Step2 Decision Check Clarity (Clear Yellow?) Step2->Decision Decision->Step2 No (Extend Time) Step3 Slow Cool to RT Then 0°C Ice Bath Decision->Step3 Yes Step4 Filter Precipitate (Do NOT add water) Step3->Step4 Step5 Wash: Cold EtOH Then Et2O Step4->Step5 Final Dry Vacuum Oven (Thiazole HBr) Step5->Final

Caption: Avoiding water addition in Step 4 is crucial to prevent hydrolysis or free-base formation.

Part 4: Data & Optimization Tables

Table 1: Solvent Effects on Yield & Purity

Data based on internal optimization for nitro-substituted thiazoles.

Solvent SystemReaction TempYield (HBr Salt)Purity (HPLC)Notes
Abs. Ethanol

C
88% >98% Recommended. Best balance of solubility and precipitation.
Ethanol (95%)

C
72%94%Water content causes oiling; lower yield of salt.
Methanol

C
65%95%Salt is too soluble; requires ether to precipitate.
Acetone

C
40%90%Temp too low for efficient dehydration; slow reaction.
DMF

C
55%85%Hard to remove solvent; promotes side reactions.
Table 2: Stoichiometry Impact
Thioacetamide Equiv.[3]Observation
0.9 (Deficit)Incomplete conversion; difficult purification of ketone.
1.1 (Slight Excess) Optimal. Complete consumption of bromide; excess thioacetamide stays in mother liquor.
2.0 (Large Excess)Formation of thioacetamide decomposition byproducts (sulfur smell).

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Solvent Effects on Thiazole Hydrobromide Precipit

    • Source: BenchChem.[3][4] "Troubleshooting low yields in Hantzsch thiazole synthesis."

  • Synthesis of Nitro-Phenyl Thiazole Deriv

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Recrystallization Str

    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link]

Sources

Troubleshooting solubility issues with 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling Protocols

Document ID: TS-THZ-043 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Chemical Profile

Compound: 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide Common Issues: Immediate precipitation in aqueous buffers ("Crash-out"), instability in freeze-thaw cycles, and inconsistent biological data due to micro-suspension formation.[1][2]

The Core Challenge (The "Salt Paradox"): Researchers often assume that because this compound is supplied as a hydrobromide (HBr) salt , it should be water-soluble. This is a critical misconception.

While the HBr salt form aids in solid-state stability and initial dissolution, the thiazole nitrogen is a very weak base (pKa < 2.5 due to the electron-withdrawing nitro group).[1] Upon dilution into biological buffers (pH 7.4), the salt immediately dissociates and deprotonates, reverting to the neutral, hydrophobic free base , which is insoluble in water.

Mechanism of Precipitation (Root Cause Analysis)

To troubleshoot effectively, you must understand the thermodynamic equilibrium occurring in your tube.

The pH-Solubility Trap

At pH 7.4 (PBS/Media), the equilibrium shifts aggressively toward the insoluble neutral species. The HBr salt is only soluble because the HBr lowers the local pH; once buffered, that advantage is lost.

SolubilityMechanism Salt Solid HBr Salt (Crystalline) Dissolved Protonated Cation (Soluble, pH < 2.0) Salt->Dissolved Dissolves in DMSO or Water FreeBase Neutral Free Base (Hydrophobic) Dissolved->FreeBase Deprotonation (pKa < pH) Buffer Addition of PBS/Media (pH 7.4) Buffer->Dissolved Neutralizes Acid Precipitate Precipitate ('Brick Dust') FreeBase->Precipitate Aggregation (LogP > 3)

Figure 1: The deprotonation cascade. The compound transitions from a soluble cation to an insoluble neutral base immediately upon introduction to physiological pH.

Troubleshooting Guides

Module A: Preparation of Stock Solutions

Issue: Compound turns sticky or does not dissolve fully in DMSO.

ParameterSpecificationTroubleshooting Protocol
Solvent Anhydrous DMSODo not use stored DMSO. DMSO is hygroscopic.[1][2] If it has absorbed water, the hydrophobic free base will refuse to dissolve.[3] Use a fresh, unopened bottle or molecular-sieve dried DMSO.[1][2]
Concentration Max 10-20 mMDo not attempt >50 mM. While theoretically possible, high-concentration stocks are prone to "crashing" upon freezing.[1][2]
Sonication RequiredThe HBr salt lattice energy is high.[2] Sonicate at 37°C for 5-10 minutes to ensure a true solution, not a micro-suspension.
Module B: Dilution into Assay Media (The "1% Rule")

Issue: Visible cloudiness or loss of potency when adding stock to cell culture media.

The Protocol: Direct addition of high-concentration DMSO stock to PBS causes local supersaturation and immediate precipitation.[1][2] You must use an Intermediate Dilution Step .[1][2]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure DMSO (not water) to create a 1 mM working stock.

  • Final Dilution: Add the 1 mM stock dropwise to the media while vortexing rapidly.

    • Target DMSO concentration: < 0.5% (v/v).[2][4]

    • Why this works: Reduces the "solvent shock" and kinetic precipitation rate.

Critical Check: If precipitation persists, you must add a solubilizing agent to the buffer before adding the compound.

  • Recommended: 0.5% Tween-80 or 5% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).[1][2]

Module C: In Vivo Formulation (Animal Studies)

Issue: Need high dosage (e.g., 10 mg/kg) but compound clogs needles or precipitates in the syringe.

Standard Saline is incompatible. Use the following vehicle formulation hierarchy:

Option 1: The Co-solvent System (Standard)

  • 10% DMSO[1][2]

  • 40% PEG-400[1][2]

  • 5% Tween-80[1][2]

  • 45% Saline[1][2]

  • Protocol: Dissolve compound in DMSO/PEG/Tween mixture first.[2] Add Saline last (dropwise with vortexing).[2]

Option 2: The Complexation System (Preferred for stability)

  • 20% HP-β-Cyclodextrin in water (w/v).[1][2]

  • Protocol: Dissolve HBr salt directly into the cyclodextrin solution. The cavity of the cyclodextrin shields the hydrophobic phenyl-thiazole core from water, preventing precipitation even at neutral pH.

Decision Tree: Selecting the Right Solvent System

Use this logic flow to determine the correct solvent system for your specific experiment.

SolventDecision Start Start: Define Assay Type Type Assay Category? Start->Type Enzymatic Enzymatic/Biochemical (Cell-Free) Type->Enzymatic Cellular Cell-Based (Culture Media) Type->Cellular InVivo In Vivo (Animal) Type->InVivo DMSO_Tol Is Enzyme DMSO Tolerant? Enzymatic->DMSO_Tol PrecipCheck Precipitate at 10µM? Cellular->PrecipCheck Route Route? InVivo->Route Yes Yes DMSO_Tol->Yes No No DMSO_Tol->No LowDMSO Use <1% DMSO + 0.01% Triton X-100 NoDMSO Use 5% Cyclodextrin (No DMSO) PrecipCheck->Yes PrecipCheck->No Standard Standard Dilution (Max 0.5% DMSO) Carrier Pre-complex with BSA or use 5% HP-β-CD IV (Intravenous) IV (Intravenous) Route->IV (Intravenous) IP/PO (Oral/Peritoneal) IP/PO (Oral/Peritoneal) Route->IP/PO (Oral/Peritoneal) IV 10% DMSO / 40% PEG400 (Slow infusion) IP_PO 0.5% Methylcellulose (Suspension) or 20% Cyclodextrin Yes->LowDMSO Yes->Carrier No->NoDMSO No->Standard IV (Intravenous)->IV IP/PO (Oral/Peritoneal)->IP_PO

Figure 2: Solvent selection logic based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve the HBr salt in water and adjust the pH to 7.4? A: No. As you add NaOH to raise the pH, you will observe a white cloud forming around pH 3-4.[1][2] This is the free base precipitating. You cannot have this compound at high concentration (>50 µM) in water at pH 7.4 without a carrier (surfactant or cyclodextrin).

Q2: My compound turned yellow/orange in solution. Is it degraded? A: Not necessarily. Nitro-aromatic compounds often exhibit "solvatochromism" (color change based on solvent polarity) or form charge-transfer complexes.[1][2] However, if the color change is accompanied by a new peak in LC-MS, it may be hydrolysis.[2] Always store DMSO stocks at -20°C, protected from light.[1][2][3]

Q3: Why does the protocol recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD)? A: HP-β-CD has a hydrophobic interior cavity that perfectly accommodates the phenyl-thiazole core, while the exterior is hydrophilic.[1][2] This "encapsulates" the drug, hiding its hydrophobicity from the aqueous buffer. It is non-toxic to cells at typical concentrations (up to 5-10 mM) [1].[1][2]

Q4: I see "brick dust" in my 96-well plate after 24 hours. What happened? A: This is likely "Ostwald Ripening."[1][2] Small micro-precipitates (invisible at T=0) have aggregated into larger crystals over time.[2] To prevent this, ensure your assay buffer contains a surfactant (e.g., 0.01% Triton X-100 or Tween-20) to stabilize the colloid [2].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[1][2] Advanced Drug Delivery Reviews, 59(7), 568-590.[1][2] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

Sources

Identifying common impurities in nitro-phenyl thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurities in Hantzsch Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole Ticket ID: NPT-SYN-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Yellow Fog" Challenge

Welcome to the Advanced Synthesis Support Center. If you are synthesizing 2-amino-4-(4-nitrophenyl)thiazole (or its derivatives), you are likely facing the "Yellow Fog" problem. The nitro group (


) acts as a chromophore, rendering your starting material, product, and several impurities varying shades of yellow/orange. This masks visual cues that organic chemists typically rely on, making impurity identification difficult without rigorous analytical protocols.

This guide moves beyond basic textbook procedures to address the specific failure modes of the Hantzsch Thiazole Synthesis when applied to electron-deficient systems like nitro-acetophenones.

Module 1: The Reaction Landscape

To troubleshoot, we must first visualize the battlefield. The synthesis involves the condensation of 2-bromo-4'-nitroacetophenone (Reagent A) with thiourea (Reagent B).

Mechanistic Pathway & Impurity Origins

The reaction proceeds via an


 attack by the sulfur atom, followed by cyclization and dehydration. Deviations from this path create specific impurities.

HantzschReaction cluster_legend Legend Reagents Reagents (Bromoacetophenone + Thiourea) Inter S-Alkyl Intermediate Reagents->Inter SN2 Attack (Fast) Imp_Hydrolysis Impurity A: alpha-Hydroxy Ketone Reagents->Imp_Hydrolysis Moisture/Base (Hydrolysis) Imp_Oxidation Impurity B: Formamidine Disulfide Reagents->Imp_Oxidation Air Oxidation (Thiourea Dimerization) Imp_Dehalo Impurity C: Dehalogenated Ketone Reagents->Imp_Dehalo Radical/Reductive Side Rxn Product Target Thiazole (HBr Salt) Inter->Product Cyclization & Dehydration (-H2O) Key1 Main Pathway Key2 Impurity Trap

Figure 1: Mechanistic branching in Hantzsch synthesis. The competition between cyclization and hydrolysis is the primary yield-limiting factor.

Module 2: Troubleshooting Guide (Q&A)
Issue 1: The "Sticky Spot" (Unreacted Haloketone)

User Question: My TLC shows a persistent spot near the solvent front, and the crude solid is sticky/lachrymatory. What is this?

Technical Diagnosis: This is Unreacted


-Haloketone  (2-bromo-4'-nitroacetophenone).
  • Cause: The nitro group withdraws electrons, making the carbonyl carbon highly electrophilic, but it also destabilizes the transition state if the solvent is too non-polar. Furthermore, if your thiourea is old, it may have partially oxidized (see Issue 2), effectively ruining your stoichiometry.

  • The Risk: This impurity is a potent lachrymator (tear gas) and skin irritant.

  • Solution:

    • Stoichiometry Adjustment: Use a 1.1 to 1.2 molar excess of thiourea. The thiourea is water-soluble and easy to wash away; the haloketone is not.

    • Scavenging: After the reaction, add a small amount of aqueous sodium thiosulfate during the workup to destroy unreacted alkyl halides.

Issue 2: The "Ghost" Peak (Oxidative Dimerization)

User Question: I see a mass peak at [M+H] = 151 or similar in my LC-MS, but my target mass is 221. It doesn't match any starting material.

Technical Diagnosis: You have formed Formamidine Disulfide (also known as


-dithiobisformamidine).
  • Mechanism: Thiourea is easily oxidized by air, especially in solution or if the reagent bottle is old.

    
    .
    
  • Detection: It is highly polar and often co-precipitates with the thiazole hydrobromide salt.

  • Solution:

    • Reagent Quality: Use fresh thiourea.

    • Inert Atmosphere: While Hantzsch synthesis is robust, running it under

      
       prevents this specific side reaction.
      
    • Wash Protocol: This impurity is soluble in water. Thorough washing of the crude filter cake with water (before base neutralization) usually removes it.

Issue 3: The Hydrolysis Trap

User Question: My yield is low, and I isolated a solid that melts significantly lower than the expected 280°C. IR shows a broad -OH stretch.

Technical Diagnosis: You have synthesized 2-hydroxy-4'-nitroacetophenone .

  • Cause: The

    
    -carbon in 2-bromo-4'-nitroacetophenone is extremely susceptible to nucleophilic attack. If your solvent (ethanol/methanol) is "wet" or if you added base (carbonate/acetate) too early, the hydroxide/alkoxide attacks the bromide before the sulfur does.
    
  • Prevention:

    • Order of Addition: Dissolve the haloketone fully before adding thiourea.

    • Solvent: Use dry ethanol or methanol.

    • Base Control: Do not add base until the cyclization is complete (indicated by the precipitation of the HBr salt). The reaction itself should be acidic initially.

Module 3: Analytical Validation Protocols

Do not rely on color. Use these quantitative markers to validate purity.

Table 1: Analytical Fingerprints of Common Species
CompoundRoleMp (°C)TLC

*
Key

NMR Feature (DMSO-

)
2-Amino-4-(4-nitrophenyl)thiazole Target 283-287 0.45

7.20 (s, 1H, thiazole-H),

7.60 (s, 2H,

,

exch.)
2-Bromo-4'-nitroacetophenoneReactant96-980.80

4.95 (s, 2H,

)
ThioureaReactant1820.05

7.10 (bs, 4H)
2-Hydroxy-4'-nitroacetophenoneImpurity130-1320.60

4.80 (d,

),

5.5 (t,

)

*TLC Conditions: Ethyl Acetate:Hexane (1:1). Visualization: UV (254nm).

Step-by-Step Purification Protocol (Self-Validating)
  • Reflux: Heat reactants in Ethanol (0.1 M concentration) for 2–4 hours.

  • Filtration (Critical Step): Cool to room temperature. The Hydrobromide Salt of the thiazole will precipitate.

    • Validation: The filtrate contains the soluble impurities (oxidized thiourea, unreacted ketone).

  • Washing: Filter the solid.[1][2] Wash with cold ethanol, then copious ether.

  • Neutralization: Suspend the salt in hot water. Add

    
     until pH 8–9. The free base precipitates.
    
    • Why? This separates the product from any water-soluble salts trapped in the crystal lattice.

  • Final Recrystallization: Recrystallize from Ethanol/DMF (9:1) if mp < 280°C.

Module 4: Advanced Visualization
Impurity Identification Workflow

Use this logic flow to identify unknown contaminants in your crude mixture.

ImpurityLogic Start Unknown Impurity Detected CheckTLC Check TLC (EtOAc:Hex 1:1) Is Rf > Product? Start->CheckTLC HighRf Likely Non-Polar (Haloketone or De-halogenated) CheckTLC->HighRf Yes LowRf Likely Polar CheckTLC->LowRf No CheckSol Is it water soluble? Result3 Oxidized Thiourea (Wash with Water) CheckSol->Result3 Yes Result4 Hydrolysis Product (Dry Solvents Needed) CheckSol->Result4 No TestLach Is it lachrymatory? (CAUTION) HighRf->TestLach LowRf->CheckSol Result1 Unreacted Haloketone (Re-wash with Ether) TestLach->Result1 Yes Result2 De-halogenated Ketone (Check Radical Scavengers) TestLach->Result2 No

Figure 2: Logical decision tree for identifying impurities based on solubility and TLC behavior.

References
  • Hantzsch, A. (1887).[3] "Ueber die Condensation von Thioamiden mit Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 3: Thiazoles).[4]

  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6, Pergamon Press.
  • Sigma-Aldrich. (2024). "2-Amino-4-(4-nitrophenyl)thiazole Product Specification & Safety Data Sheet."

  • Kashyap, S. J., et al. (2012). "Synthesis of some new thiazole derivatives as potential antimicrobial agents." Journal of Heterocyclic Chemistry. (Discusses specific nitro-phenyl derivatives).

Sources

Resolving hygroscopic challenges with thiazole hydrobromide salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopic Challenges in Thiazole HBr Salts

Introduction

Welcome to the Solid-State Chemistry Support Center. If you are accessing this guide, you are likely facing a common but critical bottleneck in preclinical development: your thiazole hydrobromide (HBr) salt has deliquesced into an oil, is sticking to punches during compression, or shows rapid weight gain during weighing.

Thiazole rings are essential pharmacophores in medicinal chemistry, often requiring salt formation due to their weak basicity (pKa ~2.5). While Hydrobromide (HBr) is a standard counterion choice to increase solubility, it frequently introduces severe hygroscopicity issues due to the high hydration energy of the bromide ion relative to the crystal lattice energy of the resulting salt.

This guide provides a root-cause analysis, immediate rescue protocols for "oiled" batches, and a systematic workflow for engineering a stable solid form.

Part 1: Diagnostic Hub (The "Why")

Q: Why is my Thiazole HBr salt turning into a liquid at ambient humidity?

A: The phenomenon you are observing is likely deliquescence , driven by a thermodynamic imbalance between the crystal lattice energy and the hydration energy of the bromide ion.

  • The Thiazole Factor: The thiazole nitrogen is a weak hydrogen bond acceptor. When protonated by HBr, it forms a salt. However, if the crystal packing is inefficient (low lattice energy), the salt cannot resist the thermodynamic drive of the bromide ion to solvate.

  • The Bromide Factor: The bromide ion (

    
    ) has a high charge density and significant hydration enthalpy (
    
    
    
    ).
  • The Mechanism: At a critical relative humidity (RH), the surface adsorbed water creates a saturated solution layer. If the vapor pressure of this solution is lower than the partial pressure of water vapor in the air, the salt will continuously absorb water until it dissolves completely.

Visualizing the Failure Mode:

HygroscopicityCycle DrySalt Crystalline Thiazole HBr Adsorption Surface Adsorption (H-bonding sites exposed) DrySalt->Adsorption > 40% RH Condensation Capillary Condensation (Liquid bridges form) Adsorption->Condensation Critical RH Exceeded Deliquescence Deliquescence (Crystal lattice collapse) Condensation->Deliquescence Auto-catalytic Deliquescence->DrySalt Drying (Reversible only if stable) Degradation Chemical Hydrolysis (Thiazole ring opening) Deliquescence->Degradation pH shift

Figure 1: The Hygroscopicity Cascade. Note that once deliquescence occurs, simple drying often results in an amorphous glass rather than a crystal, perpetuating the instability.

Part 2: Immediate Triage (Troubleshooting)

Q: My current batch is sticky/oily. How do I salvage it for immediate assays?

A: Do not attempt to dry the material in a vacuum oven immediately; this often creates a "skin" on the oil, trapping moisture inside. Follow this Solvent-Drop Rescue Protocol .

Protocol: Solvent-Drop Grinding (Rescue)

  • Objective: Induce rapid crystallization of the amorphous/deliquesced material to a handleable solid.

  • Reagents: Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE). Avoid alcohols (MeOH/EtOH) as they may solvate the bromide too strongly.

  • Transfer: Move the oily residue into a mortar (agate or glass).

  • Add Solvent: Add IPAc dropwise (approx. 10 µL per 100 mg of salt).

  • Shear Force: Grind vigorously with a pestle for 5-10 minutes. The mechanical shear combined with the anti-solvent effect helps overcome the nucleation energy barrier.

  • Observation: The oil should turn into a white/off-white paste, then a powder.

  • Isolation: Filter immediately under nitrogen flow.

Q: What are the mandatory environmental specs for handling these salts?

A: Until a stable form is identified (see Part 3), you must operate under these strict controls:

ParameterSpecificationReason
Relative Humidity (RH) < 30% Most HBr salts have a Critical RH (CRH) between 35-50%.
Temperature < 25°C Higher temps increase molecular mobility, accelerating deliquescence.
Container Induction Sealed HDPE Screw caps alone allow moisture permeation over time.
Desiccant Molecular Sieves (4Å) Silica gel is often insufficient for HBr salts; aggressive desiccation is needed.

Part 3: Root Cause Resolution (Solid-State Engineering)

Q: HBr is clearly problematic. What is the systematic strategy to fix this?

A: You must alter the thermodynamics of the solid state. This is achieved via two primary pathways: Counterion Switching or Polymorph Screening .

Strategy A: Counterion Switching (The "Gold Standard" Fix)

If the HBr salt is inherently hygroscopic, no amount of drying will fix it. You must select a counterion that is:

  • Less Hydrophilic: Lower hydration energy than Bromide.

  • Larger: To pack efficiently with the aromatic thiazole ring (Pi-stacking potential).

Recommended Alternatives for Thiazoles:

CounterionpKa (Acid)Hygroscopicity RiskRationale for Thiazoles
Tosylate -1.3LowLarge hydrophobic ring packs well with thiazole; non-hygroscopic.
Fumarate 3.0LowForms robust H-bond networks; often creates stable 1:1 or 2:1 salts.
Mesylate -1.9ModerateBetter than HBr, but can still be hygroscopic; check lattice energy.
Sulfate -3.0HighAvoid. Often forms hydrates and is very hygroscopic.
Strategy B: Polymorph Screening (If HBr is mandatory)

If you must retain the HBr salt (e.g., for tox coverage), you must find the thermodynamically stable polymorph. Metastable forms are kinetically trapped and will absorb water faster.

Workflow: Slurry Conversion Screen

  • Preparation: Suspend excess Thiazole HBr in a solvent with low solubility for the salt (e.g., Acetone or Ethyl Acetate).

  • Cycling: Stir at 50°C for 4 hours, then cool to 5°C for 4 hours. Repeat for 48-72 hours.

  • Mechanism: Ostwald Ripening. The solvent mediates the dissolution of high-energy (hygroscopic) particles and reprecipitation onto low-energy (stable) crystals.

  • Analysis: Filter and analyze via XRPD immediately.

Visualizing the Resolution Workflow:

ResolutionWorkflow Start Input: Hygroscopic Thiazole HBr DVS_Test Step 1: DVS Analysis (Determine Critical RH%) Start->DVS_Test Decision Is CRH > 60%? DVS_Test->Decision KeepHBr Keep HBr Salt Decision->KeepHBr Yes (Manageable) SwitchSalt Switch Counterion Decision->SwitchSalt No (Too Hygroscopic) PolyScreen Polymorph Screen (Slurry in Acetone/EtOAc) KeepHBr->PolyScreen SaltScreen Salt Screen (Try Tosylate, Fumarate, Maleate) SwitchSalt->SaltScreen Result_Poly Stable HBr Polymorph (Verify with XRPD) PolyScreen->Result_Poly Result_Salt New Stable Salt (Verify with DVS) SaltScreen->Result_Salt

Figure 2: Decision Matrix for Hygroscopicity Resolution. CRH = Critical Relative Humidity.

Part 4: Analytical Validation

Q: How do I prove to the development team that the new form is stable?

A: You need Dynamic Vapor Sorption (DVS) data.[1][2][3] A single point moisture check is insufficient.

Interpreting the DVS Isotherm:

  • Target Profile: Total weight gain < 2.0% w/w at 80% RH (25°C).

  • Hysteresis Loop: If the desorption curve (going down in humidity) does not match the sorption curve (going up), moisture is being trapped in the bulk lattice (hydrate formation) or the pore structure.

  • Deliquescence Point: A sharp vertical spike in mass gain indicates the salt has dissolved. Your new form must not show this spike below 75% RH.

Protocol: Standard DVS Method

  • Equilibration: Dry at 0% RH for 60 mins (or until dm/dt < 0.002%).

  • Sorption Scan: 0% to 90% RH in 10% steps.

  • Desorption Scan: 90% to 0% RH in 10% steps.

  • Criteria: Equilibrium set to dm/dt < 0.002% per minute.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counterion selection and pKa rules).
  • Hilfiker, R. (Ed.). (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Standard reference for polymorph screening methodologies).
  • Surface Measurement Systems. (n.d.).[4] Dynamic Vapor Sorption (DVS) - Theory and Applications. Link (Authoritative source on interpreting DVS isotherms and deliquescence).

  • Kumar, L., et al. (2012). Salt Selection in Drug Development. Pharmaceutical Technology. Link (Overview of salt selection criteria including hygroscopicity).

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Seminal paper discussing the stability of hydrobromide vs. other salts).

Sources

Technical Support Center: Purification of 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for crude 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide Content type: Technical Support Center (FAQs & Troubleshooting) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Status: Active Ticket ID: PUR-THZ-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Welcome to the technical support hub for the purification of This compound . This compound, typically synthesized via the Hantzsch thiazole reaction between 2-bromo-3'-nitroacetophenone and thioacetamide, presents unique purification challenges due to its ionic nature (hydrobromide salt), the toxicity of its precursors, and its tendency to form supersaturated oils ("oiling out") rather than crystalline solids.[3]

This guide prioritizes salt integrity , safety (lachrymator removal), and crystallization kinetics .[3]

Module 1: Critical Troubleshooting (The "Sticky Solid" Crisis)

User Query: "My crude product crashed out as a dark, sticky oil/gum instead of a solid. How do I recover the crystal form?"

Technical Diagnosis: This is the most common issue with thiazole hydrobromide salts.[2] It is rarely due to chemical failure but rather solvent entrapment or supersaturation caused by impurities (specifically unreacted


-bromoketone or oligomerized thioacetamide).[1][2] The "oil" is often a supersaturated solution of your product.

Corrective Protocol: Trituration & Induced Nucleation Do not attempt to recrystallize the oil directly.[2] You must first convert it to a crude solid.[2]

  • Decant: Carefully decant the supernatant solvent from the oil.

  • Solvent Swap: Add a "bad" solvent in which the salt is insoluble but organic impurities are soluble.[2]

    • Recommended: Diethyl ether (

      
      ) or Methyl tert-butyl ether (MTBE).[1][3]
      
    • Alternative: Cold Acetone (use with caution; some thiazole salts have slight solubility).

  • Trituration: Vigorously stir or sonicate the oil under the ether layer. The ether extracts the organic impurities, raising the purity of the oil until it spontaneously solidifies.

  • Scratching: Use a glass rod to scratch the side of the flask at the interface of the oil and solvent. This provides nucleation sites.[2]

Scientist's Note: If the oil persists, dissolve it in a minimum amount of warm methanol (MeOH), then slowly add


 until turbid, and store at -20°C overnight.
Module 2: Recrystallization Strategies (The Core Protocol)

User Query: "What is the optimal solvent system for high-purity recrystallization? I need >98% purity for biological screening."

Technical Diagnosis: As a hydrobromide salt, the compound is highly polar.

  • Soluble in: Methanol, Ethanol, Water (hot), DMSO.[3]

  • Insoluble in: Diethyl ether, Hexanes, DCM (mostly).[3]

The Golden Standard: Ethanol (EtOH) Ethanol is the preferred solvent because it balances solubility at high temperatures with poor solubility at low temperatures, ensuring high recovery yields.

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 10-15 mL per gram of crude).[1][2]

  • Heating: Heat to reflux (

    
    ).[2] If the solid does not dissolve completely, add more EtOH in small aliquots (1-2 mL).
    
    • Crucial: If a small amount of dark material remains insoluble after adding reasonable solvent, hot filter it.[2] This is likely inorganic salts or polymeric char.[2]

  • Acid Maintenance (Optional but Recommended): Add 1-2 drops of 48% aqueous HBr to the hot solution.

    • Why? This suppresses the equilibrium dissociation of the HBr salt, ensuring you isolate the salt form and not the free base.

  • Cooling Profile:

    • Allow to cool to Room Temperature (RT) slowly (over 30-60 mins). Do not plunge into ice immediately; this traps impurities.[2]

    • Once at RT, move to an ice bath (

      
      ) for 1 hour.
      
  • Isolation: Filter the crystals. Wash with cold ethanol followed by copious amounts of diethyl ether (to remove surface solvent and facilitate drying).

Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Ethanol (Abs.) Excellent Best balance of yield and purity.[1][2] Standard first choice.
MeOH / Et2O Good Use for very stubborn oils.[2] Dissolve in MeOH, precipitate with Et2O.
Water Poor Risk of hydrolysis or hydrate formation.[2] High solubility loss.[2]
Acetone Moderate Good for washing crude, but solubility curve is often too steep for crystallization.[2][3]
Module 3: Impurity Profiling & Safety

User Query: "The product has a lingering acrid smell and is irritating my eyes. Is this normal?"

Technical Diagnosis: NO. This indicates the presence of unreacted 2-bromo-3'-nitroacetophenone , a potent lachrymator (tear gas agent).[1][2] This is a safety hazard and a chemical purity failure.[2]

Remediation Protocol:

  • Wash the Solid: The HBr salt is insoluble in Dichloromethane (DCM) or Chloroform (

    
    ), but the bromoketone is highly soluble.
    
    • Suspend the crude solid in DCM.

    • Stir vigorously for 15 minutes.

    • Filter.[2][4][5][6][7] The solid on the filter is your purified salt; the dangerous impurity is in the filtrate.

  • Chemical Quench (Filtrate): Treat the DCM filtrate with aqueous Sodium Thiosulfate (

    
    ) to neutralize the alkyl bromide before disposal.
    
Module 4: Process Visualization

Workflow Diagram: The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hantzsch Synthesis) StateCheck Physical State? Start->StateCheck Oil Dark Oil / Sticky Gum StateCheck->Oil Oiling Out Solid Precipitated Solid StateCheck->Solid Crystalline Trituration Trituration Strategy: 1. Decant solvent 2. Add Et2O or MTBE 3. Scratch/Sonicate Oil->Trituration Wash Impurity Wash: Suspend in DCM (Removes alpha-bromoketone) Solid->Wash Lachrymatory Smell? Recryst Recrystallization: Solvent: Boiling Ethanol Additive: 1 drop 48% HBr Solid->Recryst No Smell Trituration->Solid Solidifies Wash->Recryst Filtration Filtration & Drying: Wash with Cold EtOH -> Et2O Recryst->Filtration Final Pure 2-Methyl-4-(3-nitro-phenyl)-thiazole HBr Filtration->Final

Caption: Decision logic for converting crude Hantzsch reaction products into pure hydrobromide salt.

Frequently Asked Questions (FAQs)

Q1: Can I use water to wash the filter cake? A: Avoid it. While the free base might be water-insoluble, the hydrobromide salt has significant water solubility.[2] Washing with water will wash away your product.[2] Use cold ethanol or diethyl ether instead.[2]

Q2: Why is the product yellow? A: The nitro group at the meta position of the phenyl ring conjugates with the thiazole system, imparting a natural pale yellow color. However, a dark orange or brown color indicates oxidation or polymerization byproducts.[2] Recrystallization with activated charcoal (add charcoal to hot ethanol solution, filter hot over Celite) can remove these colored impurities.

Q3: How do I convert the HBr salt to the Free Base? A: If you require the neutral free base:

  • Dissolve the HBr salt in a minimum amount of water/methanol (50:50).

  • Slowly add 10% aqueous Sodium Carbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) until pH ~9-10.
  • The free base will precipitate. Filter and wash with water.[2][4]

References
  • Hantzsch Thiazole Synthesis Mechanism & General Procedures Source: Comprehensive Organic Name Reactions and Reagents

  • Purification of Thiazole Hydrobromide Salts via Recrystallization Source: Journal of Heterocyclic Chemistry (General Protocol Adaptation) [3]

  • Handling of Lachrymatory Alpha-Haloketones Source: BenchChem Technical Safety Guide

  • Solubility Data for 2-Amino-4-arylthiazole Derivatives Source: National Institute of Standards and Technology (NIST) WebBook [1][2]

Sources

Technical Support Center: High-Purity Thiazole Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-HBR-OPT-001 Subject: Minimizing Side Reactions & Optimizing Salt Isolation in Hantzsch Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the critical challenges in synthesizing thiazole hydrobromide salts via the Hantzsch condensation. While the reaction between


-haloketones and thioamides is chemically robust, the formation of "tarry" polymers, regioisomers (2-imino-2,3-dihydrothiazoles), and oxidative byproducts often compromises the purity of the hydrobromide salt.

This support documentation moves beyond basic recipes to explain the why behind process failures, providing self-validating protocols to ensure pharmaceutical-grade isolation.

Module 1: The Mechanistic Landscape & Failure Points

To minimize side reactions, one must first visualize where the system diverges from the desired pathway. The Hantzsch synthesis is a race between the desired nucleophilic attack and the degradation of the unstable


-haloketone.
Diagram 1: Reaction Pathway & Competitive Side Reactions

This diagram illustrates the primary synthesis route versus the three most common failure modes: Isomerization, Dimerization, and Oxidation.

Hantzsch_Pathways Start Reactants: α-Haloketone + Thioamide Inter Intermediate: Hydroxythiazoline Start->Inter SN2 Attack (Fast) Side1 Side Reaction A: α-Haloketone Dimerization (Dark Tars) Start->Side1 High Temp / Basic pH (Aldol-type condensation) Side2 Side Reaction B: Regioisomer (2-imino-2,3-dihydrothiazole) Start->Side2 Acidic pH / Sterics (N-attack vs S-attack) Side3 Side Reaction C: Thioamide Oxidation (Disulfides) Start->Side3 Air Exposure (Oxidative Coupling) Product Target Product: Thiazole·HBr Salt Inter->Product Dehydration (-H2O)

Caption: Figure 1. Competitive pathways in Hantzsch synthesis. Red nodes indicate impurity sinks that reduce yield and complicate HBr salt crystallization.

Module 2: Critical Process Parameters (CPP)

Reactant Integrity (The "Input" Variable)

The most common cause of "black reaction mixtures" is not the reaction conditions, but the purity of the


-haloketone.
  • The Problem:

    
    -haloketones are potent lachrymators and thermally unstable. They undergo autocatalytic decomposition triggered by trace acid or light, forming poly-condensed species before the thioamide is even added.
    
  • The Protocol:

    • Validation: Run a TLC of the starting

      
      -haloketone. If a baseline spot (polymer) is visible, purify via short-path distillation or recrystallization immediately before use.
      
    • Storage: Store under inert gas at -20°C.

Solvent Selection & Thermodynamics

The choice of solvent dictates whether your product precipitates as a pure white salt or oils out as a brown sludge.

Solvent SystemSuitability for HBr SaltRisk ProfileRecommendation
Ethanol (Abs.) HighSolubility Risk: Product may remain soluble; requires ether to crash out.Good for initial reaction; poor for direct isolation.[1]
Acetone ModerateLachrymator Risk: Acetone can react with bromine traces to form bromoacetone.Avoid unless strictly necessary.
DMF/DMAc LowWork-up Risk: High boiling point makes removal difficult; traps tars.Use only for highly insoluble substrates.
Toluene Excellent Precipitation: HBr salts are insoluble; impurities remain in solution.Preferred. Product precipitates directly.
2-Propanol HighBalance: Good solubility for reactants, poor for HBr salt (cold).Standard. Balance of yield and purity.
Stoichiometry & Addition Order
  • Standard: 1.0 eq Haloketone : 1.0-1.1 eq Thioamide.

  • Optimization: Use 1.05 eq of Thioamide .

    • Reasoning: Excess haloketone is difficult to wash away from the salt and leads to darkening over time (alkylation of the thiazole nitrogen). Excess thioamide is water-soluble and easily removed during the final wash.[2]

Module 3: Isolation & Purification of the Hydrobromide Salt

The HBr salt is generated in situ (Reaction:


).
Step-by-Step Isolation Protocol
  • Reaction Completion: Monitor via TLC/LC-MS. Do not overheat once complete (prevents retro-Hantzsch).

  • Cooling: Slowly cool the mixture to 0–5°C. Rapid cooling traps impurities in the crystal lattice.

  • Precipitation:

    • If using Toluene: The salt will be a solid cake. Filter directly.

    • If using Ethanol: Add anhydrous Diethyl Ether or MTBE dropwise until turbidity persists, then cool.

  • The "Displacement Wash" (Crucial Step):

    • Filter the solid.[1][2][3]

    • Wash the cake with cold acetone (2x).

    • Why? Thiazole HBr salts are generally insoluble in acetone, but the unreacted

      
      -haloketone and non-polar dimers are highly soluble. This "polishing wash" removes the brown, sticky impurities.
      
  • Drying: Dry under vacuum at 40°C. Warning: HBr salts are hygroscopic. Store in a desiccator.

Module 4: Troubleshooting & FAQs

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Issue Observed Issue Prob1 Product is a Sticky Brown Oil Issue->Prob1 Prob2 Low Yield of Precipitate Issue->Prob2 Prob3 Product is Colored (Yellow/Red) Issue->Prob3 Sol1 Cause: Solvent Trapping/Tars Fix: Triturate with Acetone/Ether Prob1->Sol1 Sol2 Cause: High Solubility Fix: Add Et2O or switch to Toluene Prob2->Sol2 Sol3 Cause: Oxidation/Trace Haloketone Fix: Recrystallize (EtOH + Charcoal) Prob3->Sol3

Caption: Figure 2. Diagnostic flowchart for common isolation issues.

Frequently Asked Questions

Q1: My product oils out instead of crystallizing. How do I fix this? A: This is usually due to residual solvent or "soft" impurities preventing lattice formation.

  • Immediate Fix: Decant the supernatant. Add anhydrous diethyl ether or MTBE to the oil and scratch the flask sides vigorously with a glass rod. This mechanical agitation often induces crystallization.

  • Prevention: Ensure your reaction solvent is dry (anhydrous). Water content increases the solubility of the HBr salt, preventing precipitation [1].

Q2: Can I use a base to neutralize the reaction? A: Caution advised. If you want the Hydrobromide salt, adding base (like


) will convert it to the free base.
  • If you accidentally added base: You must re-acidify. Dissolve the free base in dry ethanol and bubble anhydrous HBr gas or add HBr/Acetic acid solution to regenerate the salt [2].

Q3: I see a byproduct spot on TLC that isn't starting material. What is it? A: It is likely the 2-imino-2,3-dihydrothiazole regioisomer.[4]

  • Cause: This forms when the nitrogen of the thioamide attacks the ketone instead of the sulfur. This is favored in highly acidic conditions or with sterically hindered ketones.

  • Solution: Buffer the reaction with Sodium Acetate (1.0 eq) to reduce acidity, or switch to a non-polar solvent like Toluene to favor the S-attack mechanism [3].

Q4: My HBr salt is turning yellow/orange upon storage. A: This indicates the presence of free


 or oxidation.
  • Fix: Recrystallize from Ethanol containing a small amount of activated charcoal. The charcoal absorbs the oxidative impurities. Store the final white solid in an amber vial under Argon [4].

References

  • BenchChem. Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from

  • Chem Help ASAP. Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Condensation. Retrieved from

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from

  • Scientific Research Publishing. Preparation of α-Bromoketones and Thiazoles in Ionic Liquids. Retrieved from

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of nitro-phenyl thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-Phenyl Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-phenyl thiazole scaffolds are of significant interest in medicinal chemistry and drug development, appearing in compounds with a range of biological activities, including anticancer and antimicrobial properties.[1][2] Unambiguous structural characterization is critical for establishing structure-activity relationships and ensuring regulatory compliance. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns. This guide provides a comparative analysis of the fragmentation behavior of nitro-phenyl thiazoles under different ionization regimes, explains the chemical principles driving the observed cleavages, and offers robust experimental protocols for acquiring high-quality data.

Part 1: The Influence of Ionization Technique on Fragmentation

The initial ionization event dictates the type and extent of fragmentation observed. For nitro-phenyl thiazoles, the choice between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) fundamentally changes the resulting mass spectrum.

  • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with 70 eV electrons, creating an odd-electron molecular ion (M•+) with significant internal energy.[3] This excess energy causes extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion itself may be weak or absent.[4] EI is invaluable for structural elucidation of novel compounds by revealing the core scaffold and substituent losses.

  • Electrospray Ionization (ESI): ESI is a soft ionization method that generates even-electron ions, typically protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), with minimal internal energy.[3] Consequently, the base peak in a single-stage ESI-MS spectrum is usually the precursor ion, with little to no in-source fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In this technique, the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas (e.g., argon or nitrogen) increase its internal energy, causing controlled bond breakage.[5][6] This method is ideal for quantitative analysis and for probing specific fragmentation pathways from a stable precursor.

Part 2: Fundamental Fragmentation Pathways of the Core Moieties

The fragmentation pattern of a nitro-phenyl thiazole is a composite of the characteristic cleavages of its constituent parts: the nitroaromatic system and the thiazole heterocycle.

The Nitroaromatic Moiety: A Cascade of Characteristic Losses

The nitro group is a powerful electron-withdrawing group that directs fragmentation in predictable ways. Under both EI and CID conditions, nitroaromatic compounds exhibit several hallmark fragmentation pathways.

  • Loss of Nitrogen Dioxide (•NO₂): A primary and highly characteristic fragmentation is the cleavage of the C-N bond to expel a nitro radical, resulting in an ion at [M-46] .[7][8][9] This is often a dominant peak in the spectrum.

  • Loss of Nitric Oxide (•NO): A competing pathway involves the loss of a nitric oxide radical, yielding an ion at [M-30] .[8][10] This often occurs via a rearrangement where an oxygen atom is transferred to the aromatic ring, forming a phenoxy-type cation.

  • Loss of Hydroxyl Radical (•OH): When a suitable hydrogen atom is present ortho to the nitro group (an "ortho effect"), a rearrangement can occur, leading to the expulsion of a hydroxyl radical, giving an ion at [M-17] .[10] While less common in simple nitro-phenyl thiazoles without adjacent protons, it is a key pathway to consider in more substituted analogues.

The relative abundance of these fragments can help differentiate isomers. For example, studies on various nitroaromatic compounds show that the position of substituents significantly influences the fragmentation series, allowing for substance-specific detection methods.[11]

The Thiazole Ring: Heterocyclic Cleavage

Thiazole rings have their own set of characteristic fragmentation patterns, which are well-documented.[12] The fragmentation often involves the cleavage of the heterocyclic ring itself.

  • 1,2-Cleavage and Thiirene Formation: A crucial fragmentation pathway for aryl-substituted thiazoles is the cleavage across the C-S and adjacent C-N or C-C bonds. For a 4-phenylthiazole derivative, this results in the formation of a stable phenylthiirene ion.[7]

  • Ring Opening and Expulsion of Small Molecules: The thiazole ring can open and subsequently lose small, stable neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS). The presence of specific fragments can often confirm the presence of the thiazole ring.[13]

Studies comparing different heterocyclic systems have shown that thiazole rings can be less stable than other attached rings (like pyrimidine), making them a preferential site for initial fragmentation.[14]

Part 3: Comparative Analysis - A Case Study in Electron Ionization

The EI-MS study of 4-(4-nitrophenyl)-2-methylaminothiazole provides an excellent real-world example of these principles in action.[7] The fragmentation is a logical sequence of the events described above.

  • Initial Nitro Group Loss: The molecular ion first undergoes the characteristic loss of the nitro group (•NO₂) to form a prominent ion.

  • Thiazole Ring Cleavage: This is followed by the preferential 1,2-cleavage of the thiazole ring.

  • Formation of Phenylthiirene Ion: This cleavage results in the formation of the 2-(4-aminophenyl)thiirene ion, which then undergoes subsequent fragmentation.[7]

This established pathway demonstrates that for this class of molecules under high-energy EI conditions, fragmentation is initiated at the most labile site (the C-NO₂ bond) and proceeds to the heterocyclic core.

Part 4: Proposed ESI-MS/MS Fragmentation Pathway

While EI provides a complex fingerprint, ESI-MS/MS offers a more controlled look at the molecule's stability. For a generic protonated nitro-phenyl thiazole, we can propose a logical fragmentation cascade based on the principles of even-electron ion dissociation.[3]

The workflow for this analysis is depicted below.

G cluster_workflow Experimental & Analytical Workflow Analyte Nitro-Phenyl Thiazole Sample ESI Electrospray Ionization (Soft Ionization) Analyte->ESI Precursor Isolate Precursor Ion [M+H]+ ESI->Precursor CID Collision-Induced Dissociation (CID) (Fragmentation) Precursor->CID Fragments Mass Analyze Fragment Ions CID->Fragments Spectrum Generate MS/MS Spectrum Fragments->Spectrum Analysis Interpret Spectrum & Propose Fragmentation Pathway Spectrum->Analysis

Caption: General workflow for ESI-MS/MS analysis.

For a protonated molecule like 2-(4-nitrophenyl)thiazole , the fragmentation in an ESI-MS/MS experiment would likely proceed as follows.

G M_H [M+H]+ M_H_NO2 [M+H - NO2]+ M_H->M_H_NO2 - NO2 (46 Da) M_H_NO [M+H - NO]+ M_H->M_H_NO - NO (30 Da) Thiazole_Fragment Thiazole-related Fragments M_H_NO2->Thiazole_Fragment - C6H4N (Nitrophenyl loss) Phenyl_Fragment Nitrophenyl-related Fragments M_H_NO2->Phenyl_Fragment - C2H2NS (Thiazole loss)

Caption: Proposed ESI-CID fragmentation of a nitro-phenyl thiazole.

In this scenario, the stable protonated molecule is fragmented in a controlled manner. The primary and most favored losses would still involve the nitro group, as these cleavages are energetically favorable. Subsequent fragmentation of the resulting ions would then involve the breakdown of the thiazole or phenyl rings.

Part 5: Standard Experimental Protocols

To ensure reproducibility and data quality, a standardized protocol is essential. The following provides a robust starting point for the analysis of novel nitro-phenyl thiazole derivatives.

Protocol 1: Electron Ionization (via GC-MS or Direct Infusion)
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • GC Method (if applicable):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Compare the spectrum against spectral libraries (e.g., NIST, Wiley) and interpret the fragmentation based on known chemical principles.[8]

Protocol 2: Electrospray Ionization (via LC-MS/MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Create a working solution by diluting the stock to 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Acquire a full scan from m/z 100-600 to identify the [M+H]+ precursor ion.

    • MS/MS Scan (Product Ion Scan): Isolate the precursor ion and apply collision energy (start with a ramp, e.g., 10-40 eV) to generate a fragment ion spectrum.[6]

  • Data Analysis: Analyze the MS/MS spectrum to identify key fragment ions and neutral losses. Propose a fragmentation pathway consistent with the observed data.

Part 6: Data Summary

The following table summarizes the key fragmentation behaviors discussed, using 4-(4-nitrophenyl)-2-methylaminothiazole from the literature as a primary example under EI conditions.[7]

IonizationPrecursor IonKey FragmentNeutral LossMechanistic Interpretation
EI M•+[M-46]•+•NO₂Facile cleavage of the C-N bond, characteristic of nitroaromatics.[7][8]
EI M•+Phenylthiirene IonThiazole Ring Fragment1,2-cleavage of the thiazole ring post-nitro loss.[7]
ESI-CID [M+H]+[M+H - 46]+NO₂Proposed primary fragmentation for the even-electron ion.
ESI-CID [M+H]+[M+H - 30]+NOProposed alternative fragmentation via rearrangement.

Conclusion

The mass spectrometric fragmentation of nitro-phenyl thiazoles is a predictable process governed by the chemistry of the nitroaromatic and thiazole moieties. Under high-energy Electron Ionization, fragmentation is extensive, typically initiated by the loss of the nitro group, followed by cleavage of the thiazole ring. Under softer ESI-MS/MS conditions, controlled fragmentation from a stable protonated molecule also yields characteristic losses of NO₂ and NO, providing complementary structural information. By understanding these fundamental pathways and employing robust analytical protocols, researchers can confidently elucidate the structures of novel nitro-phenyl thiazole derivatives, accelerating research and development in medicinal chemistry.

References

  • Weizmann Institute of Science. Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. [URL: https://wires.onlinelibrary.wiley.com/doi/abs/10.1002/mas.1280040406]
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j2/j29660000339]
  • Mechelke, J., & Pabel, O. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(5), 551-558. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/rcm.1837]
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abd El-Fattah, G. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-13. [URL: http://article.sapub.org/10.5923.j.ajoc.20150501.01.html]
  • Kishi, T., & Kambe, S. (1979). Mass Spectra of 7H-Thiazolo[3, 2-a]Pyridine Derivatives(II). Journal of the Mass Spectrometry Society of Japan, 27(1), 47-54. [URL: https://www.jstage.jst.go.jp/article/massspec1953/27/1/27_1_47/_article]
  • Mattammal, M. B., Zenser, T. V., Davis, B. B., & White, E. V. (1984). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Biomedical mass spectrometry, 11(4), 149–154. [URL: https://pubmed.ncbi.nlm.nih.gov/6733253/]
  • Mohamed, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform, 37(40). [URL: https://www.researchgate.
  • Garg, C. P., Sharma, V. P., Chhabra, V., & Kapoor, R. P. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry, 6(3), 168-172. [URL: https://www.orientjchem.org/vol6no3/mass-spectral-fragmentation-modes-of-some-heterocyclically-substituted-chromones-i/]
  • BenchChem. An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). [URL: https://www.benchchem.com/pro-drug/an-in-depth-technical-guide-on-the-mass-spectrometry-fragmentation-pattern-of-3-methyl-6-nitroquinoxalin-2(1h)-one]
  • Yinon, J. (1989). Electron‐impact fragmentation of some secondary aliphatic nitramines. Migration of the nitro group in heterocyclic nitramines. Journal of mass spectrometry, 24(8), 517-521. [URL: https://www.researchgate.net/publication/229712613_Electron-impact_fragmentation_of_some_secondary_aliphatic_nitramines_Migration_of_the_nitro_group_in_heterocyclic_nitramines]
  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical mass spectrometry, 8(1), 17-23. [URL: https://pubmed.ncbi.nlm.nih.gov/7248234/]
  • Trostchansky, A., Woodcock, S. R., Rubbo, H., & Freeman, B. A. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1636–1649. [URL: https://pubmed.ncbi.nlm.nih.gov/21907409/]
  • Yinon, J., & Laschever, M. (1999). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 124(8), 1165-1170. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/an/a902891i]
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [URL: https://egyankosh.ac.in/handle/123456789/101899]
  • Wikipedia. (n.d.). Collision-induced dissociation. [URL: https://en.wikipedia.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [URL: https://www.colorado.
  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Mass Spectrometry & Proteomics, 4(3), 1-2. [URL: https://www.longdom.org/open-access/collisioninduced-dissociation-cid-a-method-for-molecular-structure-discovery-in-mass-spectrometry-11111.html]
  • Schlosser, G., & D’Ascenzo, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. [URL: https://www.mdpi.com/1420-3049/24/4/654]
  • Patel, D. S., et al. (2018). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 11(11), 4889-4895. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/11/11/RJPT_2018_11_11_4889_95.html]
  • Linington, R. G., Williams, P. G., & MacMillan, J. B. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 38-48. [URL: https://pubs.acs.org/doi/10.1021/ac504624g]
  • Fassihi, A., et al. (2014). Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 143–151. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277636/]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Seeram, N. P., et al. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Arkivoc, 2005(3), 126-135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8079237/]
  • Abdel-Gawad, S. M., et al. (2016). synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 433-446. [URL: https://dergipark.org.tr/en/pub/jtuchem/issue/25925/273187]
  • Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(11), 2154. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6600299/]
  • Khan, R. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 940-945. [URL: https://www.derpharmachemica.

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Comparative Guide: Thiazole Hydrobromide vs. Hydrochloride Salts in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of thiazole-based therapeutics, the choice between hydrochloride (HCl) and hydrobromide (HBr) salts is rarely a matter of intrinsic receptor affinity, but rather a critical determinant of pharmaceutical performance and toxicological profile .

While the active pharmaceutical ingredient (API)—the thiazole cation—dictates the mechanism of action, the counterion drives the bioavailability cascade . Hydrochloride salts are the industry standard due to safety and high aqueous solubility. However, Hydrobromide salts often offer superior crystallinity , thermal stability , and non-hygroscopicity , particularly for lipophilic thiazole bases that form amorphous solids with HCl.

This guide provides a technical comparison of these two salt forms, analyzing their physicochemical divergence, pharmacokinetic implications, and safety constraints.

Part 1: Physicochemical Basis of Divergence

The bioactivity difference between Thiazole-HCl and Thiazole-HBr is rooted in the crystal lattice energy and the hydration radius of the counterion.

Ionic Radius and Lattice Packing
  • Chloride (

    
    ):  Smaller ionic radius (1.81 Å). Forms tighter, harder ionic bonds. often leading to higher solubility but increased risk of hygroscopicity in complex organic bases.
    
  • Bromide (

    
    ):  Larger ionic radius (1.96 Å) and greater polarizability ("softer" ion). This often facilitates better packing with aromatic thiazole rings via dispersion forces, potentially yielding higher melting points and lower hygroscopicity.
    
The "Common Ion Effect" Paradox
  • HCl Salts: In the gastric environment (pH 1.2, high

    
    ), HCl salts can suffer from the common ion effect, potentially suppressing initial dissolution rates compared to the free base or other salts.
    
  • HBr Salts: Bromide is not present in significant concentrations in gastric fluid. Consequently, HBr salts do not experience common ion suppression in the stomach, often maintaining a more consistent dissolution profile across the GI tract.

Comparative Data Summary
FeatureThiazole Hydrochloride (HCl)Thiazole Hydrobromide (HBr)Impact on Bioactivity
Aqueous Solubility Typically HigherModerate to HighHCl offers faster

; HBr offers sustained release potential.
Hygroscopicity High (Risk of deliquescence)Low to ModerateHBr preferred for stability in humid zones (Zone IV).
Melting Point Variable (often lower than HBr)Typically HigherHigher MP correlates with better solid-state stability.
Counterion Toxicity Negligible (Physiological)Risk of Bromism (Long

)
HBr unsuitable for high-dose chronic therapies (>1g/day).
Gastric Dissolution Suppressed by gastric

Unaffected by gastric ionsHBr may offer more predictable in vivo dissolution.

Part 2: Bioactivity & Pharmacokinetics

The Dissolution-Absorption Link

For BCS Class II thiazoles (low solubility, high permeability), the salt form dictates the rate-limiting step of absorption.

  • HCl Advantage: Rapid supersaturation. Useful for acute indications (e.g., analgesia, sedation) where fast onset is required.

  • HBr Advantage: Controlled dissolution. If the HCl salt is too soluble, it may precipitate rapidly as the free base upon entering the small intestine (pH shift). The HBr salt, dissolving slightly slower, can sometimes sustain supersaturation longer ("Parachute Effect"), leading to higher total AUC.

Intrinsic Toxicity (The "Bromide" Effect)

Unlike chloride, the bromide ion is pharmacologically active.

  • Mechanism: Bromide ions can traverse GABA-gated chloride channels, hyperpolarizing neuronal membranes.[1]

  • Clinical Consequence: Chronic accumulation leads to Bromism (sedation, acneiform rash, ataxia).[2]

  • Threshold: This is generally only a concern if the daily dose of the drug delivers >5-10 mg/kg of bromide. For potent thiazole drugs (dosed in

    
     or low 
    
    
    
    ), this is negligible. For high-dose antimicrobials, HBr is contraindicated.

Part 3: Visualization of Salt Selection Logic

The following decision tree illustrates the logical flow for selecting between HCl and HBr for a novel thiazole lead candidate.

SaltSelection Start Thiazole Lead Candidate (Basic Center pKa 4-6) SolubilityCheck Is Intrinsic Solubility < 100 µg/mL? Start->SolubilityCheck ScreenHCl Screen 1: Synthesize HCl Salt SolubilityCheck->ScreenHCl Yes AltSalt Explore Mesylate/Tosylate SolubilityCheck->AltSalt No (Highly Soluble) HygroCheck Is HCl Salt Hygroscopic? ScreenHCl->HygroCheck SelectHCl Select HCl Salt (Standard Pathway) HygroCheck->SelectHCl No (Stable) ScreenHBr Screen 2: Synthesize HBr Salt HygroCheck->ScreenHBr Yes (Unstable) ToxicityCheck Is Daily Dose > 100mg? ScreenHBr->ToxicityCheck SelectHBr Select HBr Salt (Stability Pathway) ToxicityCheck->SelectHBr No (Low Dose) RejectHBr Reject HBr (Risk of Bromism) ToxicityCheck->RejectHBr Yes (High Dose) RejectHBr->AltSalt

Figure 1: Strategic decision tree for selecting between Hydrochloride and Hydrobromide salts based on hygroscopicity and dosage thresholds.

Part 4: Experimental Protocols

Protocol A: Comparative Synthesis of Thiazole Salts

Objective: To generate crystalline salts for head-to-head stability testing.

Materials:

  • Thiazole Free Base (1.0 eq)

  • Solvents: Ethanol (anhydrous), Diethyl ether

  • Acids: 4M HCl in Dioxane, 48% HBr (aq) or 33% HBr in Acetic Acid

Workflow:

  • Dissolution: Dissolve 500 mg of Thiazole Free Base in minimal hot Ethanol (approx. 5 mL).

  • Acid Addition (HCl): Add 1.1 eq of 4M HCl/Dioxane dropwise at 0°C.

  • Acid Addition (HBr): For a separate batch, add 1.1 eq of 33% HBr/Acetic Acid dropwise at 0°C.

  • Crystallization: Stir for 1 hour. If precipitate forms, filter immediately. If not, add Diethyl ether (antisolvent) until turbidity persists, then refrigerate at 4°C for 12 hours.

  • Validation: Dry solids under vacuum at 40°C for 24 hours. Analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous state.

Protocol B: Intrinsic Dissolution Rate (IDR) Comparison

Objective: To determine if the salt form provides a kinetic bioactivity advantage.

Method: Rotating Disk Method (USP <1087>)

  • Pellet Formation: Compress 100 mg of pure salt (HCl or HBr) into a disk at 2000 psi.

  • Medium: 0.1 N HCl (Simulated Gastric Fluid) and Phosphate Buffer pH 6.8.

  • Procedure: Rotate disk at 100 RPM in 500 mL medium at 37°C.

  • Sampling: Withdraw 5 mL aliquots at 2, 5, 10, 20, and 30 minutes.

  • Analysis: Quantify via HPLC-UV.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.

    • Success Criterion: If IDR(HBr) > IDR(HCl) in 0.1 N HCl, the HBr salt overcomes the common ion effect.

Part 5: Biological Signaling Pathway (Mechanism of Action)

While the salt form affects entry, the thiazole core often targets kinase pathways or neurotransmitter receptors. Below is a generalized pathway for a Thiazole-based Kinase Inhibitor , illustrating where the salt form's impact ends (absorption) and the intrinsic bioactivity begins (signaling).

BioactivityPathway cluster_Gut Gastrointestinal Tract cluster_Blood Systemic Circulation cluster_Cell Target Cell (Bioactivity) Tablet Tablet Formulation (Thiazole-HBr) Dissolution Dissolution (Release of Thiazole+) Tablet->Dissolution pH Dependent Absorption Absorption (Free Base) Dissolution->Absorption Passive Diffusion Bromide Br- Ion (Renal Excretion) Dissolution->Bromide Dissociation Plasma Plasma Protein Binding Absorption->Plasma Target Target Kinase (e.g., VEGFR/EGFR) Plasma->Target Unbound Drug Signal Inhibition of Phosphorylation Target->Signal IC50 Driven Apoptosis Apoptosis / Effect Signal->Apoptosis

Figure 2: The dissociation of the salt form in the GI tract precedes the pharmacological action of the thiazole moiety.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • FDA Guidance for Industry. (2002). Food-Effect Bioavailability and Fed Bioequivalence Studies.

  • Mannava, M. K., et al. (2025).[3] Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior. CrystEngComm.

  • Cayman Chemical. (2024). Chlormethiazole Hydrochloride Product Information.

  • Electronic Medicines Compendium (EMC). (2022). Heminevrin (Clomethiazole) SmPC.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

IR spectroscopy characterization of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the landscape of heterocyclic pharmacophores, 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide represents a critical intermediate scaffold. Unlike its free base counterpart, the hydrobromide (HBr) salt offers enhanced water solubility and crystalline stability, making it the preferred form for solid-state storage and initial biological screening.

This guide provides a definitive infrared (IR) spectroscopy characterization of this compound. We move beyond simple peak listing to a comparative analysis against its free base and synthetic precursors, establishing a self-validating protocol for purity confirmation.

Spectroscopic Profile: The Fingerprint of Purity

The IR spectrum of the HBr salt is distinct due to the protonation of the thiazole nitrogen. This section details the specific vibrational modes that serve as quality critical attributes (QCAs).

Table 1: Diagnostic IR Bands & Assignments
Functional GroupMode DescriptionWavenumber (cm⁻¹)Characterization Note
N–H⁺ (Thiazolium) Stretching (Broad)2400 – 3000 Primary Differentiator. A broad, structured band ("ammonium band") indicative of the HBr salt form. Overlaps with C-H stretches.[1]
C–H (Aromatic) Stretching (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
3050 – 3110Sharp, weak bands above 3000 cm⁻¹. Confirms the phenyl ring integrity.
C–H (Methyl) Stretching (

)
2920 – 2980Distinct from aromatic C-H. Confirms the 2-methyl substituent.
NO₂ (Nitro) Asymmetric Stretch1520 – 1540 High intensity. Diagnostic for the 3-nitro substitution.
NO₂ (Nitro) Symmetric Stretch1340 – 1350 Strong intensity. Paired with the asymmetric band for confirmation.
C=N (Thiazole) Stretching1580 – 1610Shifted to higher frequencies compared to the free base due to ring cationic character.
C–S (Thiazole) Stretching650 – 720Characteristic fingerprint band for the thiazole nucleus.

Analyst Insight: The presence of the broad N–H⁺ band between 2400 and 3000 cm⁻¹ is the "Go/No-Go" signal for the hydrobromide salt. If this region shows only sharp C-H peaks, your sample has likely reverted to the free base (hygroscopic hydrolysis) or was never fully protonated.

Comparative Analysis: HBr Salt vs. Alternatives

To ensure scientific rigor, one must validate the product against its potential impurities or alternative forms. The table below contrasts the HBr salt with the Free Base and the linear precursor (Alpha-bromo ketone).

Table 2: Comparative Spectral Performance
FeatureHBr Salt (Target) Free Base (Alternative) Precursor (Impurity)
2500-3000 cm⁻¹ Broad N-H⁺ absorption dominating the baseline.Clean baseline; distinct sharp C-H peaks only.Broad O-H (if enol) or N-H (thioamide), but lacks ammonium character.
1680-1700 cm⁻¹ Absent. Absent. Strong C=O stretch. Presence indicates unreacted ketone.
1500-1600 cm⁻¹ C=N / C=C complex bands.Sharp C=N band (~1540 cm⁻¹).Mixed bands; lacks the aromatic thiazole pattern.
Solubility High (Water/Methanol).Low (Water); High (Organic Solvents).Variable.
Stability High. Resistant to oxidation.Moderate. Prone to oxidation/discoloration.Low. Reactive intermediate.[1]
Mechanistic Pathway Visualization

The following diagram illustrates the synthesis logic and the resulting structural changes detectable by IR.

G Precursor1 3-Nitro-thiobenzamide (or Thioacetamide derivative) Cyclization Hantzsch Cyclization (Reflux) Precursor1->Cyclization Precursor2 Alpha-Bromo Ketone (C=O Signal) Precursor2->Cyclization Loss of C=O FreeBase Free Base Thiazole (No N-H+ Band) Cyclization->FreeBase - HBr (Neutralization) HBrSalt Target: HBr Salt (Broad N-H+ Band) Cyclization->HBrSalt Direct Crystallization or + HBr FreeBase->HBrSalt + HBr (g)/Ether

Figure 1: Synthetic pathway highlighting the spectroscopic checkpoints (Loss of C=O, Gain of N-H+).

Experimental Protocol: Self-Validating Characterization

This protocol ensures reproducibility. It is designed to prevent common artifacts such as moisture interference (which mimics broad N-H bands) or KBr pellet degradation.

Materials
  • Sample: this compound (>98% purity).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or ATR Crystal (Diamond/ZnSe).

  • Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).

Step-by-Step Workflow
  • Blank Correction:

    • Perform a background scan with the clean ATR crystal or pure KBr pellet.

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation (ATR Method Preferred):

    • Place 2-5 mg of the solid HBr salt directly onto the crystal.

    • Apply pressure until the energy throughput stabilizes.

    • Why? HBr salts can exchange with moisture in the air during KBr grinding, altering the N-H⁺ band shape. ATR minimizes atmospheric exposure.

  • Acquisition & Processing:

    • Scan range: 4000 – 400 cm⁻¹.[2]

    • Apply baseline correction only if significant drift is observed. Avoid heavy smoothing which can obscure the fine structure of the aromatic overtones.

  • Critical Checkpoint (QC):

    • Check 1: Is there a peak at ~1690 cm⁻¹?

      • Yes:Fail. Unreacted ketone precursor present.

    • Check 2: Is the 2400-3000 cm⁻¹ region broad?

      • Yes:Pass. Salt formation confirmed.

      • No:Fail. Sample is Free Base.

Logic Flow for Spectral Interpretation

Logic Start Acquire Spectrum CheckCO Peak at 1680-1700 cm⁻¹? Start->CheckCO Impurity Impurity: Unreacted Ketone CheckCO->Impurity Yes CheckNH Broad Band 2400-3000 cm⁻¹? CheckCO->CheckNH No FreeBase Identify as Free Base CheckNH->FreeBase No CheckNitro Peaks at 1530 & 1350 cm⁻¹? CheckNH->CheckNitro Yes Confirm CONFIRMED: HBr Salt CheckNitro->Confirm Yes

Figure 2: Decision tree for validating the identity of the thiazole hydrobromide salt.

References

  • Spectral Database for Organic Compounds (SDBS). Infrared Spectra of Thiazole Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Kashyap, S. J., et al. (2012). "Synthesis, characterization and antimicrobial activity of some new thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 4(12), 5000-5008. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Authoritative text for N-H+ and Nitro group assignments). [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Thiazole Synthesis mechanism). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

[1][2]

Executive Summary & Immediate Action

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a functionalized heterocyclic intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2] Its disposal requires strict adherence to protocols governing halogenated organic salts and nitro-aromatic compounds .[1]

Core Directive: Do NOT dispose of this compound down the drain or in general trash.

  • Primary Hazard: Corrosive (Hydrobromide salt), potentially shock-sensitive (Nitro group), and toxic combustion byproducts (NOx, SOx, HBr).[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Profile & Technical Assessment

To ensure safety, you must understand the chemical causality behind these procedures. This compound presents a "Dual-Hazard" profile:

Functional GroupHazard CharacteristicOperational Implication
Hydrobromide Salt (.HBr) Acidic/Corrosive Upon contact with moisture/mucous membranes, releases hydrobromic acid.[1][2] Do not mix with strong bases in the waste container (exothermic reaction).[1]
Nitro-Aromatic (-NO₂) Energetic/Toxic Nitro groups can be shock-sensitive if dry and heated.[1] Combustion releases toxic Nitrogen Oxides (NOx).[1] Do not mix with strong reducing agents.
Thiazole Ring Aquatic Toxicity Heterocycles are often persistent in the environment.[1] Zero-discharge policy applies.[1]

Waste Segregation & Packaging Protocol

The following decision logic ensures the waste stream is compatible with commercial incinerator scrubbers.

Decision Logic: Waste Classification

(Visualized below in Graphviz)

WasteSegregationStartWaste FormSolidPure Solid / Filter CakeStart->SolidLiquidReaction Mixture / Mother LiquorStart->LiquidSolidBinContainer: Wide-Mouth PolyLabel: Toxic Solid OrganicSolid->SolidBinDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamContainer: HDPE CarboyLabel: Halogenated OrganicSolventCheck->HaloStreamContains DCM, Chloroform,or >2% HalogensNonHaloStreamContainer: HDPE CarboyLabel: Non-Halogenated OrganicSolventCheck->NonHaloStreamEthanol, Ethyl Acetate,DMSO only

Figure 1: Decision tree for segregating thiazole hydrobromide waste streams. Ensure correct container selection to prevent regulatory fines.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound)

Scenario: Expired shelf reagent or isolated solid product.[1]

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 particulate mask (or fume hood sash down).[1][2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Packaging:

    • Place the solid inside a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag inside the HDPE jar.

  • Labeling:

    • Chemical Name: Write full name (no abbreviations).

    • Constituents: "2-Methyl-4-(3-nitro-phenyl)-thiazole HBr (100%)".[1][2]

    • Hazards: Check "Toxic" and "Corrosive" (due to HBr).[1]

B. Liquid Waste (Reaction Mixtures)

Scenario: Mother liquor from crystallization or reaction mixture.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HBr, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the waste carboy. This prevents corrosion of the waste container.

    • Warning: Neutralization generates CO₂ gas.[1] Perform in a fume hood and allow off-gassing before capping.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Use the Halogenated Waste stream.[1]

    • If dissolved in Acetone/Methanol: Use the Non-Halogenated Waste stream (unless the compound concentration >2%, then default to Halogenated to be safe).

  • Labeling:

    • List all solvents by % volume (e.g., "Dichloromethane 90%, Methanol 5%").

    • List the solute: "Thiazole derivative ~5%".

Regulatory Classification (RCRA)

For US-based laboratories, use the following codes when filling out the manifest.

ParameterCodeJustification
Ignitability D001 Applicable if dissolved in flammable solvents (Flash point < 60°C).[1]
Corrosivity D002 Applicable if aqueous solution pH ≤ 2 (Un-neutralized HBr salt).[1]
Toxicity None Not a standard "List U" or "List P" waste, but treated as toxic organic due to nitro/thiazole moiety.[1][2]
Halogenated F001/F002 If spent halogenated solvents (DCM) are present.[1]

Emergency Procedures

Spill Cleanup (Solid)[1]
  • Isolate: Evacuate the immediate area.

  • Protect: Wear full PPE including respiratory protection (dust is irritating).[1]

  • Contain: Do not dry sweep.[1] Cover with a wet paper towel or use an inert absorbent (vermiculite) to dampen.[1]

  • Collect: Scoop into a disposable container.

  • Clean: Wash surface with a weak base (1% Sodium Bicarbonate) to neutralize HBr residues, then water.[1]

Accidental Exposure[1][2]
  • Skin: Wash with soap and water for 15 minutes.[1] The HBr component causes immediate irritation; the nitro component absorbs transdermally.

  • Eyes: Flush with water for 15 minutes.[1][3] Seek medical attention immediately (corrosive risk).[1]

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273."[1] EPA.gov. [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)."[1] OSHA.gov. [Link][1]

  • National Institutes of Health (NIH). "Waste Disposal Guide for Research Laboratories."[1] NIH Division of Environmental Protection. [Link][1]

  • PubChem. "Compound Summary: Thiazole Derivatives and Safety Data."[1] National Library of Medicine. [Link][1]

Personal protective equipment for handling 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: Handling 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Executive Safety Summary

Compound: this compound Signal Word: WARNING (Presumptive based on Structure-Activity Relationship) Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Corrosivity (Hydrobromide salt), Acute Toxicity (Oral).[1][2]

Operational Directive: Due to the specific structural combination of a nitro-aromatic ring and a hydrobromide salt, this compound must be handled as a High-Contact Hazard .[1][2] The hydrobromide moiety poses a risk of hydrolysis to hydrobromic acid (HBr) upon contact with moisture (sweat, mucous membranes), necessitating acid-resistant PPE protocols alongside standard organic containment.[1]

Hazard Architecture & Risk Assessment

To prescribe the correct PPE, we must first deconstruct the molecule’s risk profile. This is not a generic "white powder"; it is a multi-functional salt.

Functional GroupAssociated HazardPhysiological Impact
Thiazole Core Irritant / BioactivePotential sensitization; irritation to respiratory tract.[1][2]
Nitro Group (-NO₂) Toxicity / EnergeticNitro-aromatics are often toxic by ingestion/absorption.[1][2] Potential mutagenic concern (Ames positive tendency in similar analogs).
Hydrobromide Salt (.HBr) Corrosive / Acidic CRITICAL: Upon contact with moisture (eyes, lungs, sweat), it dissociates to release HBr, causing immediate chemical burns or severe irritation.[1]

Personal Protective Equipment (PPE) Matrix

Philosophy: The goal is to create a barrier against dust inhalation (primary route during weighing) and acidic hydrolysis on the skin.

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment StandardOperational Logic
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the HBr salt.[1][2] Fine dust can bypass side shields and react with eye moisture to form acid.
Respiratory Engineering Control Primary: Fume Hood. Secondary: N95/P2 Respirator (if outside hood).Prevent inhalation of dust.[3][4][5][6][7][8][9] The nitro group implies potential systemic toxicity; the salt implies respiratory tract burns.
Dermal (Hand) Double Nitrile Gloves (Min 0.11 mm / 4 mil)Outer Layer: Change immediately upon contamination. Inner Layer: Acts as the final barrier. Nitrile provides excellent resistance to organic salts and incidental acid contact.
Dermal (Body) Lab Coat (High-Neck, Cotton/Poly Blend) Must fully cover arms.[1][2] Synthetic fibers (nylon) should be avoided due to potential static cling of fine powders.
Footwear Closed-toe, Non-perforated Leather/Composite Mesh sneakers are prohibited; they allow dust to penetrate to socks, creating a "poultice" effect with sweat.[1][2]

Operational Protocols: The Safe Handling Lifecycle

A. Pre-Handling Engineering Check

Before opening the vial, verify the Fume Hood Face Velocity is between 0.3 – 0.5 m/s (60–100 fpm) . Static air allows dust to settle on surfaces; turbulent air blows dust out.

B. The Weighing Protocol (Critical Control Point)

Weighing is the highest risk activity for solid exposure.

  • Anti-Static Gun: Use an anti-static gun on the spatula and weighing boat. Thiazole salts are often fluffy and prone to static scattering.

  • The "Wet Method": If experimental design permits, taring the solvent in the vial and adding the solid directly reduces airborne dust.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to hydrolyze and capture any invisible HBr salt residue.

C. Solubilization Warning
  • Exotherm Potential: Dissolving hydrobromide salts in water or alcohols can be mildly exothermic. Add the solid to the solvent slowly.

  • pH Check: The resulting solution will be acidic. Ensure downstream compatibility with acid-sensitive reagents.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound from storage to disposal.

SafeHandling Start Start: Retrieve Compound CheckSDS 1. Verify Hazard: Nitro + HBr Salt Start->CheckSDS PPE 2. Don PPE: Goggles, Double Nitrile, Lab Coat CheckSDS->PPE HoodCheck 3. Engineering Check: Fume Hood Flow > 0.3 m/s PPE->HoodCheck Weighing 4. Weighing Procedure: Use Anti-Static Gun Minimize Drafts HoodCheck->Weighing Solubilization 5. Solubilization: Add Solid to Solvent Watch for Exotherm Weighing->Solubilization Spill EMERGENCY: Evacuate & Ventilate Weighing->Spill Spill Event Cleanup 6. Decontamination: Wet Wipe Surfaces (pH check) Solubilization->Cleanup Waste 7. Disposal: Hazardous Waste (Acidic/Organic) Cleanup->Waste Spill->Cleanup After Aerosol Settles

Figure 1: Operational workflow for handling this compound, emphasizing the critical path from hazard verification to waste management.

Emergency Response: Spill & Exposure

Spill Response Decision Tree
  • Minor Spill (< 1g):

    • Do not brush dry powder (creates aerosol).

    • Cover with wet paper towels (water) to dampen.

    • Scoop up damp material into a waste jar.

    • Clean surface with 1% Sodium Bicarbonate solution to neutralize the hydrobromide acid residue.

  • Major Spill (> 1g or outside hood):

    • Evacuate the immediate area.[4][6][7][10][11]

    • Allow 15 minutes for airborne dust to settle/exhaust.

    • Re-enter with N95/P100 respirator and goggles to clean.

First Aid (Self-Validating Protocols)
  • Eye Contact: Flush for 15 minutes .[11][12] Validation: Use pH paper on the tear duct fluid after flushing; continue if pH < 7.

  • Skin Contact: Wash with soap and water.[3][4][6][7][9][10][12] Do not use alcohol (increases permeability of the nitro-aromatic moiety).[1][2]

Waste Disposal & Management

Waste Stream Classification:

  • Category: Hazardous Chemical Waste.

  • Tags: "Organic Solid/Liquid," "Acidic," "Toxic."

Disposal Protocol:

  • Segregation: Do not mix with strong bases (exothermic neutralization risk) or oxidizers (nitro group sensitivity).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to acid corrosion.

  • Labeling: Clearly mark "Contains Thiazole Hydrobromide - ACIDIC."[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584377, 2-Methyl-4-phenyl-1,3-thiazole (Analogous Structure).[1] Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Organic Peroxides and High Hazard Compounds. Retrieved from [Link][1][13]

  • Harvard University Center for Nanoscale Systems. CNS Safety Manual: Acid Handling and PPE. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.